4-Bromo-2,5-difluoronitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-27-2 | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene (CAS: 167415-27-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries.[1] This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block in organic synthesis.
Core Chemical and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂NO₂.[1] The presence of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring gives this molecule unique reactivity, making it a valuable precursor in the synthesis of complex molecules.[2]
| Property | Value | Reference |
| CAS Number | 167415-27-2 | [3] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [3] |
| Molecular Weight | 237.99 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 55-60 °C | [2][3][4] |
| Purity | ≥98% (GC) | [2] |
| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
| Spectroscopy | Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H) | [5] |
| ¹⁹F-NMR (376 MHz, CDCl₃) | δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F) | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[5]
Materials:
-
2,5-difluorobromobenzene (also known as 2-bromo-1,4-difluorobenzene)
-
Concentrated sulfuric acid
-
69% Nitric acid
-
Dichloroethane
-
Ice
-
Water
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
-
Chloroform
Procedure:
-
Preparation of the Nitrating Mixture: In an ice bath, cool concentrated sulfuric acid (57 mL). Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes while maintaining the low temperature.[5]
-
Nitration Reaction: Dissolve 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the cooled nitrating mixture over a period of 1.5 hours.[5]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[5]
-
Work-up: Slowly pour the reaction mixture into ice water (500 g). Extract the aqueous layer with ether (2 x 300 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and saturated saline solution (300 mL).[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[5]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) eluent. This yields this compound as a pale yellow solid (56 g, 93% yield).[5]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This makes the bromine and fluorine atoms susceptible to displacement by various nucleophiles. The nitro group can also be reduced to an amine, providing another avenue for further chemical modifications.[1]
A notable application of this compound is in the synthesis of drug-linker complexes for antibody-drug conjugates (ADCs). For instance, this compound has been used in a reaction with sodium thiomethoxide, where the bromine atom is displaced to form a thioether linkage. This reaction is a key step in the synthesis of a linker that can be attached to a drug molecule.[8]
Caption: Versatility of this compound in synthesis.
Safety and Handling
This compound is classified as an irritant and is toxic. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for a range of chemical transformations, making it a key building block for the synthesis of complex and biologically active molecules. The detailed synthetic protocol and understanding of its reactivity provided in this guide will be beneficial for researchers and scientists working in the field of organic synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemwhat.com [chemwhat.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound | 167415-27-2 [chemicalbook.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2021206160A1 - Antibody-drug complex - Google Patents [patents.google.com]
4-Bromo-2,5-difluoronitrobenzene chemical properties
An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a key intermediate in various industrial and research sectors. The information is intended for researchers, scientists, and professionals in drug development and material science.
Core Chemical Properties
This compound is a fluorinated aromatic compound recognized for its unique reactivity, making it a valuable building block in chemical synthesis. Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 167415-27-2 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][3] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| Appearance | Light yellow to light orange/green solid/powder/crystal | [1] |
| Melting Point | 55 - 60 °C | [1][4] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene |[1][4] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Parameters | Chemical Shifts (δ) / Coupling Constants (J) | Reference(s) |
|---|---|---|---|
| ¹H-NMR | 400 MHz, CDCl₃ | δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H) | [5] |
| ¹⁹F-NMR | 376 MHz, CDCl₃ | δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F) |[5] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the nitration of 2,5-difluorobromobenzene.
Experimental Protocol: Nitration of 2,5-difluorobromobenzene[7]
Materials:
-
2,5-difluorobromobenzene (also known as 2-bromo-1,4-difluorobenzene)
-
Concentrated sulfuric acid (H₂SO₄)
-
69% Nitric acid (HNO₃)
-
Dichloroethane
-
Ice
-
Ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Chloroform (4:1) eluent
Procedure:
-
Preparation of Nitrating Mixture: Cool concentrated sulfuric acid (57 mL) in an ice bath. Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes while maintaining the low temperature.
-
Nitration Reaction: Dissolve 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the cold nitrating mixture over 1.5 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Work-up: Slowly pour the reaction mixture into ice water (500 g). Extract the aqueous layer with ether (2 x 300 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and saturated saline solution (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene as a pale yellow solid (56 g, 93% yield).
Chemical Reactivity and Applications
The unique arrangement of functional groups—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring gives this compound its characteristic reactivity and versatility as a chemical intermediate.
Reactivity Profile
The compound's reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This effect activates the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[6] In these reactions, the bromine atom serves as an effective leaving group, allowing for its displacement by a wide range of nucleophiles. This property is fundamental to its role as a building block for more complex molecules. Other possible transformations include cross-coupling reactions and the reduction of the nitro group to an amine.
Key Applications
This compound is a crucial intermediate in several high-value chemical industries.
-
Pharmaceuticals: It is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The incorporation of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and efficacy. It serves as a precursor for developing novel anti-cancer agents and antibiotics.[1]
-
Agrochemicals: The compound is instrumental in creating new generations of herbicides, insecticides, and fungicides, contributing to improved crop protection.[6]
-
Material Science: Its distinct electronic properties make it suitable for formulating advanced materials, including specialized polymers, coatings, liquid crystals, and organic semiconductors for optoelectronic applications.[1][6]
-
Organic Synthesis: It is a versatile building block that allows chemists to introduce specific functional groups and construct complex molecular architectures.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Statement | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7][8][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |[7] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab clothing to prevent skin and eye contact.[8]
-
Handling Practices: Avoid the formation and inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [aromalake.com]
- 3. PubChemLite - this compound (C6H2BrF2NO2) [pubchemlite.lcsb.uni.lu]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 167415-27-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluoronitrobenzene is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its application as a precursor in the development of kinase inhibitors, with a focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Properties of this compound
This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 237.99 g/mol | [1] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| CAS Number | 167415-27-2 | |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 56 - 60 °C | |
| Boiling Point | 72-74 °C (at 4 Torr) for the isomer 2-Bromo-4,5-difluoronitrobenzene. [Note: Exact data for this compound is not readily available.] | [2] |
| Density | 1.890 ± 0.06 g/cm³ for the isomer 2-Bromo-4,5-difluoronitrobenzene. [Note: Exact data for this compound is not readily available.] | [2] |
| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A general and efficient procedure for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[3]
Materials:
-
2,5-difluorobromobenzene (or 2-bromo-1,4-difluorobenzene)
-
Concentrated sulfuric acid (H₂SO₄)
-
69% Nitric acid (HNO₃)
-
Dichloroethane
-
Ice
-
Water
-
Ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Chloroform
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 25.5 g (279 mmol) of 69% nitric acid dropwise to 57 mL of concentrated sulfuric acid over a period of 25 minutes with stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve 50 g (254 mmol) of 2-bromo-1,4-difluorobenzene in 125 mL of dichloroethane. Add this solution slowly dropwise to the pre-cooled mixed acid over 1.5 hours, ensuring the temperature remains low.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Slowly pour the reaction mixture into 500 g of ice water. Extract the aqueous layer twice with 300 mL of ether.
-
Washing: Combine the organic layers and wash sequentially with 300 mL of water, 300 mL of saturated aqueous sodium bicarbonate solution, and 300 mL of saturated saline.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) eluent to yield 1-bromo-2,5-difluoro-4-nitrobenzene (56 g, 93% yield) as a pale yellow solid.[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H).[3]
-
¹⁹F-NMR (376 MHz, CDCl₃): δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F).[3]
Applications in Drug Development: A Precursor to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents such as kinase inhibitors. The unique electronic properties conferred by the fluorine and bromine substituents make it an excellent starting material for building complex molecular architectures designed to interact with the ATP-binding sites of kinases.
Role in the Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the development of several cancers. Small molecule EGFR inhibitors are a major class of targeted cancer therapeutics. The synthesis of many of these inhibitors involves the use of functionalized aromatic building blocks, such as derivatives of this compound.
The following diagram illustrates a generalized synthetic workflow for a kinase inhibitor, starting from a precursor like this compound.
Caption: A generalized synthetic workflow for kinase inhibitors.
The EGFR Signaling Pathway
Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways regulate crucial cellular processes like proliferation, survival, and migration. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
The following diagram illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: The EGFR signaling pathway and its inhibition.
Safety and Handling
This compound should be handled with care in a well-ventilated area or under a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key precursor for the development of potent and selective kinase inhibitors. The synthetic and analytical protocols provided in this guide, along with the overview of its application in the context of the EGFR signaling pathway, offer a solid foundation for researchers and drug development professionals working at the forefront of medicinal chemistry and cancer research.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluoronitrobenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in various synthetic applications.
Quantitative Data Summary
This compound is typically a light orange to yellow or green crystalline powder.[1] Its melting point is a critical parameter for identification, purity assessment, and handling in a laboratory setting. The experimentally determined melting point ranges from various suppliers are summarized below.
| Parameter | Value | Source |
| Melting Point | 56 - 60 °C | Chem-Impex[1] |
| 55 - 57 °C | Matrix Scientific[2] | |
| ~ 55 °C | A Key Chemical Intermediate[3] | |
| Molecular Formula | C₆H₂BrF₂NO₂ | Chem-Impex, Matrix Scientific[1][2] |
| Molecular Weight | 237.99 g/mol | Chem-Impex, Matrix Scientific[1][2] |
| CAS Number | 167415-27-2 | Chem-Impex, Matrix Scientific[1][2] |
| Appearance | Light orange to yellow to green powder to crystal | Chem-Impex[1] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and purification of this compound, which are essential for obtaining a product with a sharp and accurate melting point.
A general procedure for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[4]
Materials:
-
2,5-difluorobromobenzene (or 2-bromo-1,4-difluorobenzene)
-
Concentrated sulfuric acid
-
69% Nitric acid
-
Dichloroethane
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Chloroform (as eluents)
-
Ice bath
Procedure:
-
Preparation of Mixed Acid: In an ice bath, cool concentrated sulfuric acid (57 mL). Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes to the cooled sulfuric acid.[4]
-
Nitration Reaction: Prepare a solution of 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the mixed acid over a period of 1.5 hours while maintaining the reaction under ice bath cooling conditions.[4]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[4]
-
Work-up and Extraction: Slowly pour the reaction solution into 500 g of ice water. Extract the aqueous mixture with ether (2 x 300 mL). Combine the organic layers.[4]
-
Washing: Wash the combined organic phase sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and finally with saturated saline solution (300 mL).[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation under reduced pressure.[4]
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene as a pale yellow solid.[4]
While specific experimental details for this compound are not provided in the search results, a standard method for determining the melting point of a crystalline solid like this compound is as follows:
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the synthesized and purified this compound is completely dry and in a fine powdered form.
-
Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting range (e.g., to about 45-50 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded melting point should be a range between these two temperatures. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.
-
Logical Workflow and Applications
This compound is a versatile chemical building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][5] The presence of bromo, fluoro, and nitro functional groups allows for a variety of chemical transformations. The following diagram illustrates its central role in synthetic chemistry.
Caption: Synthetic workflow of this compound.
References
Technical Guide: ¹H and ¹⁹F NMR Spectroscopic Analysis of 4-Bromo-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern of this aromatic compound gives rise to a distinct and informative NMR profile, crucial for its identification and characterization.
Spectroscopic Data
The quantitative ¹H and ¹⁹F NMR data for this compound are summarized below. These values are essential for structural verification and purity assessment.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.89 | dd | 7.3, 6.5 | 1H | H-3 or H-6 |
| 7.59 | dd | 9.5, 5.5 | 1H | H-3 or H-6 |
Table 2: ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -107.9 | d | 15.2 | F-2 or F-5 |
| -120.1 | d | 15.2 | F-2 or F-5 |
Experimental Protocol
The following section details the methodology used to acquire the presented NMR data.
NMR Data Acquisition:
¹H and ¹⁹F NMR spectra were recorded on a 400 MHz and 376 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Data Interpretation and Structural Elucidation
The ¹H NMR spectrum of this compound displays two signals in the aromatic region, both appearing as doublets of doublets (dd). This splitting pattern arises from the coupling of each proton to the two neighboring fluorine atoms. The distinct chemical shifts of the two protons are influenced by the through-space and through-bond effects of the bromine, fluorine, and nitro substituents.
The ¹⁹F NMR spectrum shows two distinct signals, each appearing as a doublet. This is due to the coupling between the two non-equivalent fluorine atoms. The observed coupling constant of 15.2 Hz is characteristic of a ³JFF coupling in a difluorinated aromatic system.
The relationships between the observed NMR signals and the molecular structure can be visualized as follows:
Figure 1: Structural correlations of ¹H and ¹⁹F NMR signals for this compound.
The experimental workflow for the synthesis and characterization of this compound is outlined below.
Figure 2: Experimental workflow for the synthesis and NMR characterization of this compound.[1]
References
Solubility Profile of 4-Bromo-2,5-difluoronitrobenzene: A Technical Guide
Abstract
This technical guide addresses the solubility of 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative solubility overview based on the behavior of structurally analogous aromatic nitro compounds. Furthermore, a detailed, generalized experimental protocol for determining the quantitative solubility of this compound in common organic solvents is presented. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and the practical tools necessary for utilizing this compound in their work.
Introduction
This compound is a substituted aromatic compound whose physicochemical properties, particularly its solubility, are critical for its effective use in chemical synthesis, purification, and formulation. The interplay of the electron-withdrawing nitro group and the halogen substituents (bromine and fluorine) on the benzene ring dictates its polarity and, consequently, its interaction with various solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and preparing solutions for a multitude of applications.
Solubility Profile of this compound
Based on the solubility characteristics of compounds such as 1-bromo-2-nitrobenzene, p-bromonitrobenzene, and various difluoronitrobenzenes, the following qualitative solubility profile for this compound can be anticipated.[4][5][6][7]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | The nitro and fluoro groups can engage in dipole-dipole interactions and potential hydrogen bonding with the hydroxyl group of the alcohols.[1][5] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Very Soluble | The strong dipole moment of these solvents can effectively solvate the polar nitro group of the solute.[4][8] |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[9] |
| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle applies, where the aromatic nature of the solvent and solute leads to favorable interactions.[1][4] |
| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity imparted by the nitro group is likely to limit solubility in highly non-polar aliphatic solvents. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the brominated and fluorinated benzene ring is expected to dominate, leading to very poor aqueous solubility.[1][5][10] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a minimum of 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for the determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data is sparse, the provided qualitative assessment, based on structurally similar molecules, offers valuable guidance for solvent selection. The detailed experimental protocol empowers researchers to generate precise and reliable quantitative solubility data tailored to their specific laboratory conditions and application needs. The systematic approach outlined herein will facilitate the effective and efficient use of this compound in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. 3,4-Difluoronitrobenzene | 369-34-6 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sheetalchemicals.com [sheetalchemicals.com]
- 10. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide on the Reactivity of 4-Bromo-2,5-difluoronitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group and three distinct halogen atoms, imparts a high degree of reactivity and selectivity in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and alcohols. It details the underlying reaction mechanisms, regioselectivity, and provides a compilation of quantitative data from the literature. Furthermore, this guide includes detailed experimental protocols for key reactions and visual diagrams to illustrate reaction pathways and workflows, serving as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a key building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen substituents. The differential reactivity of the bromine and fluorine atoms allows for sequential and regioselective substitutions, making it a valuable scaffold for creating diverse molecular architectures.
Understanding the principles governing the reactivity of this compound is crucial for its effective utilization in multi-step syntheses. This guide aims to consolidate the available information on its reactions with common nucleophiles, providing a practical and data-rich resource for laboratory scientists.
Reaction Mechanism and Regioselectivity
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is generally a two-step addition-elimination sequence.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. This delocalization is a key factor in stabilizing the intermediate and driving the reaction forward.
Step 2: Elimination of the Leaving Group
The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product.
Regioselectivity:
The position of nucleophilic attack is directed by the activating effect of the nitro group. In this compound, the nitro group is located at the 1-position. The leaving groups are at positions 2 (fluoro), 4 (bromo), and 5 (fluoro). The activating effect of the nitro group is strongest at the ortho and para positions. Therefore, substitution is expected to occur preferentially at the C-2 (ortho) and C-4 (para) positions.
Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is the rate-determining step. The subsequent C-X bond cleavage is fast.
For this compound, nucleophilic attack is most likely to occur at the carbon bearing a fluorine atom, specifically the one ortho to the nitro group (C-2), due to the strong activation at this position. However, the specific regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in reactions of 2,4-difluoronitrobenzene, the use of nonpolar solvents has been shown to favor substitution at the ortho position.
Reactivity with Amine Nucleophiles
This compound readily reacts with both primary and secondary amines. These reactions are fundamental in the synthesis of various pharmaceutical intermediates, including precursors for kinase inhibitors such as Vemurafenib.
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | Ethanol | Reflux | 18 | 73 | [1] |
| Morpholine | Ethanol | Reflux | 18 | 88 | [1] |
| 2-Aminophenylethane | Ethanol | Reflux | 24 | 80 | [1] |
Experimental Protocol: Synthesis of 4-(Butylamino)-2,5-difluoronitrobenzene
-
To a solution of this compound (1.0 eq) in ethanol, add butylamine (1.0 eq) and triethylamine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Reactivity with Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability. The reaction of this compound with thiols proceeds efficiently to yield thioether derivatives.
Quantitative Data:
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxythiophenol | Ethanol | Na2CO3 | 75 | 20 | 34 | [2] |
Experimental Protocol: Synthesis of 4-(Phenylthio)-2,5-difluoronitrobenzene
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for a few minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure thioether.
Reactivity with Alcohol Nucleophiles
Alcohols, being weaker nucleophiles than amines and thiols, generally require a strong base to form the more nucleophilic alkoxide ion for the reaction to proceed efficiently.
Quantitative Data:
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catechol | Ethanol | Na2CO3 | 75 | 20 | 91 | [2] |
Experimental Protocol: Synthesis of 4-Methoxy-2,5-difluoronitrobenzene
-
To a solution of methanol in a dry aprotic solvent like tetrahydrofuran (THF), carefully add a strong base such as sodium hydride (1.1 eq) at 0 °C to generate sodium methoxide.
-
After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of numerous biologically active molecules. A prominent example is its use in the synthesis of Vemurafenib, a potent inhibitor of the B-Raf enzyme, which is used in the treatment of late-stage melanoma. The synthesis of Vemurafenib involves the nucleophilic substitution of an aniline derivative onto a related difluorobromo-phenyl intermediate, highlighting the importance of the SNAr reactivity of such scaffolds.
Conclusion
This compound exhibits versatile reactivity towards a range of nucleophiles via the SNAr mechanism. The presence of the activating nitro group and multiple halogen leaving groups allows for controlled and regioselective introduction of various functional groups. This technical guide has provided a detailed overview of its reactions with amines, thiols, and alcohols, supported by quantitative data and experimental protocols. The principles and practical examples outlined herein will be a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and other applications.
References
An In-depth Technical Guide on the Synthesis and Mechanism of 4-Bromo-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 4-bromo-2,5-difluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details the experimental protocol for its preparation, presents relevant quantitative data, and illustrates the underlying chemical principles through detailed diagrams.
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-2,5-difluorobenzene.[3] This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then reacts with the aromatic ring.
1.1. Reaction Scheme
The overall reaction is as follows:
1.2. Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]
Materials:
-
1-Bromo-2,5-difluorobenzene (or 2-Bromo-1,4-difluorobenzene)
-
Concentrated sulfuric acid (H₂SO₄)
-
69% Nitric acid (HNO₃)
-
Dichloroethane
-
Ice
-
Water
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated saline solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Chloroform
-
Silica gel
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 25.5 g (279 mmol) of 69% nitric acid to 57 mL of concentrated sulfuric acid over 25 minutes. Maintain the temperature in the ice bath.
-
Addition of Substrate: Dissolve 50 g (254 mmol) of 1-bromo-2,5-difluorobenzene in 125 mL of dichloroethane. Add this solution dropwise to the cold nitrating mixture over a period of 1.5 hours.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture into 500 g of ice water. Extract the aqueous layer twice with 300 mL of ether.
-
Washing: Combine the organic layers and wash sequentially with 300 mL of water, 300 mL of saturated aqueous sodium bicarbonate solution, and 300 mL of saturated brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene (56 g, 93% yield) as a pale yellow solid.[3]
1.3. Quantitative Data
The following table summarizes the key quantitative data from the synthesis.
| Parameter | Value |
| Starting Material | 1-Bromo-2,5-difluorobenzene |
| Amount of Starting Material | 50 g (254 mmol) |
| Nitrating Agents | 69% HNO₃ (25.5 g, 279 mmol), conc. H₂SO₄ (57 mL) |
| Reaction Temperature | Ice bath, then Room Temperature |
| Reaction Time | 1.5 hours (addition) + 2 hours (stirring) |
| Product | This compound |
| Yield | 56 g (93%) |
| Appearance | Pale yellow solid |
| Melting Point | 56 - 60 °C |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
1.4. Synthesis Workflow Diagram
References
4-Bromo-2,5-difluoronitrobenzene safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety information for 4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2), a versatile chemical intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various experimental conditions.
| Property | Value |
| CAS Number | 167415-27-2 |
| Molecular Formula | C6H2BrF2NO2 |
| Molecular Weight | 237.99 g/mol [1][2][3] |
| Appearance | Light orange to yellow to green powder or crystal[1] |
| Melting Point | 55 - 60 °C (131 - 140 °F)[1][4] |
| Purity | ≥ 98% (GC)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4] The following table summarizes its GHS hazard statements, indicating the nature of the potential hazards.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[4] |
Consistent with these classifications, the compound is labeled with the "Warning" signal word.[4]
Precautionary Measures and Safe Handling
Adherence to the following precautionary statements is mandatory to minimize risk when handling this compound.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash face, hands and any exposed skin thoroughly after handling.[4] | |
| P270: Do not eat, drink or smoke when using this product.[4] | |
| P271: Use only outdoors or in a well-ventilated area.[4] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P312: Call a POISON CENTER or doctor if you feel unwell.[5] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |
| Store locked up.[4] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
The provided Safety Data Sheets do not detail the specific experimental methodologies used to determine the physical, chemical, and toxicological properties. These tests are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), but specific citations to these methods were not available in the source documents.
Visualized Safety Workflows
To facilitate a quick understanding of the logical flow from hazard identification to response, the following diagrams are provided.
Caption: Hazard statements and corresponding first aid measures.
Caption: Required personal protective equipment workflow.
First Aid Measures
Immediate first aid is crucial in the event of exposure. The following procedures should be followed:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][7] If eye irritation persists, get medical advice/attention.[6][7]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[6][7]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
-
Ingestion : Rinse mouth.[7] Immediately call a POISON CENTER or doctor/physician.[7]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or foam for extinction.[6][7]
-
Hazardous Combustion Products : In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen halides, and gaseous hydrogen fluoride (HF) may be produced.[6][7]
-
Accidental Release : For spills, soak up with inert absorbent material (e.g., sand, silica gel).[6] Keep in suitable, closed containers for disposal.[6] It is important to remove all sources of ignition and use spark-proof tools.[6]
Storage and Stability
-
Storage Conditions : Store in a well-ventilated place and keep the container tightly closed.[6][7] The storage area should be dry and cool.[8] Keep away from heat, sparks, and flame.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]
-
Stability : The compound is stable under normal conditions.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-Difluoro-4-bromonitrobenzene | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [aromalake.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Proper Handling and Storage of 4-Bromo-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2), a versatile intermediate compound widely utilized in pharmaceutical synthesis, agrochemical development, and materials science.[1][2] Adherence to the procedures outlined in this document is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 167415-27-2 |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 56 - 60 °C |
| Purity | ≥ 98% (GC) |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential dangers is the first step toward safe handling.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.[3]
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Avoid dust formation.[3]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Experimental Protocols
This compound is a key building block in various organic reactions. Below are representative protocols for its use in Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical nucleophilic aromatic substitution reaction using this compound. The nitro group activates the ring towards nucleophilic attack.
Materials:
-
This compound (1.0 equiv.)
-
Nucleophile (e.g., an amine or alkoxide, 1.1-1.5 equiv.)
-
Base (if required, e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Add the nucleophile to the solution. If the nucleophile is an amine salt or if a base is otherwise required, add it at this stage.
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine to remove any remaining starting materials and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure product.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
Spill and Leak Procedures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[3] Follow all federal, state, and local regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate the logical flow of key procedures for handling this compound.
Caption: General workflow for the safe handling and storage of this compound.
Caption: Emergency response workflow for spills and personal exposure to this compound.
References
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Bromo-2,5-difluoronitrobenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the theoretical and computational methodologies used to analyze 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the absence of specific published computational studies on this compound, this paper utilizes data from a comprehensive study of the closely related compound, 1,4-dibromo-2,5-difluorobenzene, as a proxy to illustrate the analytical approach and expected molecular properties.[2] The guide covers molecular structure optimization, vibrational frequency analysis (FT-IR and FT-Raman), and the exploration of electronic properties through Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. Detailed experimental and computational protocols are provided, and key data is summarized in structured tables. Visual workflows and conceptual diagrams are included to elucidate the analytical processes.
Introduction
This compound (CAS: 167415-27-2) is a substituted aromatic compound with the molecular formula C₆H₂BrF₂NO₂. Its unique arrangement of electron-withdrawing groups (nitro and fluorine) and a halogen atom (bromine) on the benzene ring imparts specific reactivity and electronic characteristics. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Understanding the molecular geometry, vibrational modes, and electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating these properties at the atomic level. This guide outlines the standard theoretical framework for such an analysis.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nitration of 2,5-difluorobromobenzene. The following is a generalized protocol based on established methods:
-
Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath, followed by the slow, dropwise addition of fuming nitric acid.
-
Nitration Reaction: A solution of 2-bromo-1,4-difluorobenzene in an appropriate solvent (e.g., dichloroethane) is added dropwise to the chilled nitrating mixture.
-
Reaction Monitoring and Quenching: The reaction is stirred at room temperature for several hours and monitored for completion. Subsequently, the reaction mixture is carefully poured into ice water.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified using silica gel column chromatography to yield this compound as a pale yellow solid.
Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the compound is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer. The solid sample is prepared using the KBr pellet technique.
Fourier Transform (FT)-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range. The analysis is performed on the solid sample using a Nd:YAG laser for excitation.[2]
Computational Methodology
The following section details the standard computational approach for analyzing substituted benzene derivatives, based on the successful application to similar molecules.[2]
Geometry Optimization and Frequency Calculations
Quantum chemical calculations are performed using a software package like Gaussian. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy. The absence of imaginary frequencies in the output of the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Analysis of Electronic Properties
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transport properties and chemical reactivity of a molecule. The energy gap between these orbitals provides insight into the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electron density on the molecular surface. It is used to predict the sites for electrophilic and nucleophilic attack, providing a guide to the molecule's reactive behavior.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. It provides a deeper understanding of the stability arising from electron delocalization from donor to acceptor orbitals.
-
Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀) is calculated to assess the NLO activity of the molecule. This property is crucial for the development of new materials for optoelectronic applications.
Diagram 1: Computational Workflow
Caption: A flowchart illustrating the computational workflow for the theoretical analysis.
Results and Discussion
Disclaimer: As no specific computational studies on this compound are publicly available, the following quantitative data is based on the analysis of a structurally similar molecule, 1,4-dibromo-2,5-difluorobenzene, performed at the B3LYP/6-311++G(d,p) level of theory.[2] This data serves to exemplify the expected results for the title compound.
Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, for the proxy molecule are presented in Table 1. The benzene ring is expected to exhibit a nearly planar geometry. The substitution of a bromine atom with a nitro group in this compound would lead to changes in the C-N and N-O bond lengths and angles, as well as minor adjustments in the geometry of the benzene ring due to the electronic effects of the nitro group.
Table 1: Optimized Geometric Parameters (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C2-C1-C6 | 120.5 |
| C2-C3 | 1.388 | C1-C2-C3 | 119.7 |
| C3-C4 | 1.395 | C2-C3-C4 | 120.5 |
| C4-C5 | 1.395 | C3-C4-C5 | 119.3 |
| C5-C6 | 1.388 | C4-C5-C6 | 120.5 |
| C1-C6 | 1.395 | C5-C6-C1 | 119.7 |
| C2-F8 | 1.352 | F8-C2-C1 | 119.9 |
| C5-F11 | 1.352 | F11-C5-C4 | 119.9 |
| C1-Br7 | 1.891 | Br7-C1-C2 | 119.7 |
| C4-Br10 | 1.891 | Br10-C4-C3 | 119.7 |
Vibrational Analysis
The calculated and experimental vibrational frequencies for the proxy molecule are summarized in Table 2. The assignments are based on the Total Energy Distribution (TED) analysis. The presence of the nitro group in this compound would introduce characteristic symmetric and asymmetric stretching modes, typically observed in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]
| Mode | FT-IR (Exp.) | FT-Raman (Exp.) | Calculated (Scaled) | Assignment (TED %) |
| C-H stretch | 3092 | 3088 | 3086 | ν(CH) (100) |
| C-C stretch | 1481 | 1485 | 1483 | ν(CC) (45) |
| C-F stretch | 1285 | 1288 | 1286 | ν(CF) (50) |
| C-H i-p bend | 1235 | 1245 | 1238 | β(CH) (60) |
| C-Br stretch | 640 | 645 | 642 | ν(CBr) (75) |
| C-C-C o-p bend | 445 | 450 | 448 | φ(CCC) (50) |
(ν: stretching, β: in-plane bending, φ: out-of-plane bending)
Electronic Properties
Diagram 2: Molecular Properties Relationship
Caption: The relationship between molecular structure and its electronic properties.
The electronic properties of the proxy molecule, 1,4-dibromo-2,5-difluorobenzene, were investigated to understand its reactivity and stability.[2]
-
HOMO-LUMO Analysis: The calculated HOMO and LUMO energies are -7.12 eV and -1.23 eV, respectively. This results in an energy gap of 5.89 eV. The presence of a strong electron-withdrawing nitro group in this compound is expected to lower both the HOMO and LUMO energy levels and likely reduce the energy gap, thereby increasing its chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP analysis of the proxy molecule indicates that the negative potential is localized over the electronegative fluorine and bromine atoms, making them susceptible to electrophilic attack. The hydrogen atoms exhibit a positive potential, indicating them as sites for nucleophilic attack. For this compound, the oxygen atoms of the nitro group would represent the most significant region of negative electrostatic potential.
-
Non-Linear Optical (NLO) Properties: The electronic properties, particularly the HOMO-LUMO gap and intramolecular charge transfer, are key determinants of NLO activity. The NBO analysis of the proxy molecule shows charge transfer from the fluorine and bromine atoms to the benzene ring.[2] In this compound, the additional charge transfer interactions involving the nitro group would likely enhance its first-order hyperpolarizability, suggesting potential for NLO applications.
Table 3: Calculated Electronic Properties (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]
| Property | Value |
| HOMO Energy | -7.12 eV |
| LUMO Energy | -1.23 eV |
| Energy Gap (ΔE) | 5.89 eV |
Conclusion
References
Methodological & Application
Application Notes: 4-Bromo-2,5-difluoronitrobenzene as a Key Intermediate in the Synthesis of BRAF Inhibitor Precursors for Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate recognized for its utility in the synthesis of complex pharmaceutical agents, particularly in the development of novel anti-cancer therapies.[1] Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group, provides multiple reactive sites for strategic chemical modifications. This document outlines the application of this compound in the synthesis of precursors for potent anti-cancer agents, specifically focusing on the BRAF kinase inhibitor, Vemurafenib (PLX4032). Detailed experimental protocols for key synthetic transformations and a summary of the biological context are provided.
Introduction
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in key proteins like BRAF, is a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4] The BRAF V600E mutation, in particular, leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[2]
Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase and has been approved for the treatment of metastatic melanoma.[5][6] The synthesis of Vemurafenib and its analogs often involves key building blocks containing a di- or tri-substituted aniline core. This compound serves as a valuable starting material for the synthesis of such anilines through the reduction of its nitro group. The presence of halogens allows for subsequent cross-coupling and nucleophilic substitution reactions to build the complex molecular architecture of the final drug molecule.
Synthetic Applications
The primary application of this compound in this context is its conversion to 4-bromo-2,5-difluoroaniline. This aniline is a key precursor for the synthesis of the central aminopyrrolopyridine core of Vemurafenib. The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful tool for the functionalization of electron-deficient aromatic rings.[7][8]
Proposed Synthesis of a Vemurafenib Precursor
A plausible synthetic route to a key intermediate for Vemurafenib, starting from this compound, is outlined below. The initial step involves the reduction of the nitro group to an amine, followed by a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic pathway from this compound to a key Vemurafenib intermediate.
Experimental Protocols
The following are representative protocols for the key transformations involved in the synthesis of anti-cancer agent precursors from this compound.
Protocol 1: Reduction of this compound to 4-Bromo-2,5-difluoroaniline
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add this compound (1 equivalent) portion-wise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-2,5-difluoroaniline.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the SNAr reaction of a fluorinated aromatic compound with an amine, which is a key step in building the core structure of many kinase inhibitors.
Materials:
-
4-Bromo-2,5-difluoroaniline (or a similar fluorinated aniline)
-
The appropriate amine nucleophile (e.g., a substituted 7-azaindole derivative)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the fluorinated aniline (1 equivalent) and the amine nucleophile (1-1.2 equivalents) in the chosen polar aprotic solvent.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Compound | Target | Cell Line | IC₅₀ / GI₅₀ | Reference |
| Vemurafenib (PLX4032) | BRAFV600E | Colo829 (melanoma) | 31 nM (cell-free) | [6] |
| Vemurafenib (PLX4032) | BRAFV600E | A375 (melanoma) | 44 nM | [6] |
| Fluorinated benzothiazole 61a | - | MDA 468 (breast cancer) | 0.57 µM (GI₅₀) | [9] |
| Fluorinated benzothiazole 61b | - | MDA 468 (breast cancer) | 0.40 µM (GI₅₀) | [9] |
| 5-fluorobenzoxazole 62a | - | MCF-7 (breast cancer) | 0.36 µM (GI₅₀) | [9] |
| 5-fluorobenzoxazole 62a | - | MDA-468 (breast cancer) | 0.27 µM (GI₅₀) | [9] |
Signaling Pathway
Vemurafenib and similar BRAF inhibitors target the MAPK/ERK signaling pathway. In cancers with the BRAF V600E mutation, the BRAF protein is constitutively active, leading to downstream activation of MEK and ERK, which in turn promotes cell proliferation and survival. Vemurafenib inhibits the mutated BRAF, thereby blocking this signaling cascade.
References
- 1. New Project | Virtual tour generated by Panotour [virtualtur.md]
- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRAF in cancers – from molecular diagnostics to personalized therapy [biotechnologia-journal.org]
- 4. Frontiers | Identification of novel natural drug candidates against BRAF mutated carcinoma; An integrative in-silico structure-based pharmacophore modeling and virtual screening process [frontiersin.org]
- 5. Plx4032 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-2,5-difluoronitrobenzene in Fungicide Synthesis: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – 4-Bromo-2,5-difluoronitrobenzene is a key aromatic intermediate increasingly utilized in the synthesis of novel agrochemicals, particularly fungicides. Its unique substitution pattern, featuring electron-withdrawing fluorine and nitro groups alongside a reactive bromine atom, makes it a versatile building block for creating potent fungicidal molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation fungicides. The focus is on the synthesis of pyrazole carboxamide fungicides, a class of compounds known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).
Introduction
Pyrazole carboxamide fungicides have emerged as a dominant class of agrochemicals for controlling a broad spectrum of fungal pathogens. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked to an aniline derivative via an amide bond. The nature and substitution pattern of the aniline ring are critical for the compound's biological activity. This compound serves as a valuable precursor to a key aniline intermediate, 4-bromo-2,5-difluoroaniline, which can then be incorporated into the final fungicide structure.
Synthetic Pathway Overview
The primary synthetic route for utilizing this compound in the synthesis of pyrazole carboxamide fungicides involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form the key intermediate, 4-bromo-2,5-difluoroaniline.
-
Amide Coupling: The resulting 4-bromo-2,5-difluoroaniline is then coupled with a suitable pyrazole carboxylic acid chloride to yield the final pyrazole carboxamide fungicide.
Caption: General synthetic pathway for pyrazole carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-difluoroaniline from this compound
This protocol describes the reduction of the nitro group to an aniline.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Add this compound (1 equivalent) portion-wise to the refluxing mixture.
-
After the addition is complete, continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 4-bromo-2,5-difluoroaniline as a crude product, which can be purified further by column chromatography or recrystallization.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol details the amide coupling of 4-bromo-2,5-difluoroaniline with a pyrazole carboxylic acid chloride.
Materials:
-
4-Bromo-2,5-difluoroaniline
-
1,3-Dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-2,5-difluoroaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole carboxamide fungicide.
Caption: Experimental workflow for fungicide synthesis.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of several pyrazole carboxamide derivatives against various plant pathogens. While these compounds are not directly synthesized from this compound, they represent the same chemical class and provide an indication of the potential efficacy of fungicides derived from this starting material. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [1] |
| 7ai | Alternaria porri | 2.24 | [1] |
| 7ai | Marssonina coronaria | 3.21 | [1] |
| 7ai | Cercospora petroselini | 10.29 | [1] |
| Compound 26 | Valsa mali | 1.787 | [2] |
| Compound 26 | Thanatephorus cucumeris | 1.638 | [2] |
| Compound 26 | Rhizoctonia solani | 2.182 | [2] |
| Compound 26 | Botrytis cinerea | 2.432 | [2] |
| Compound 6a | Gibberella zeae | >50% inhibition at 100 µg/mL | [3] |
| Compound 6b | Gibberella zeae | >50% inhibition at 100 µg/mL | [3] |
| Compound 6c | Gibberella zeae | >50% inhibition at 100 µg/mL | [3] |
Signaling Pathway and Mode of Action
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Qp-site) of Complex II in the mitochondrial respiratory chain. This binding blocks the electron transport from succinate to ubiquinone, thereby inhibiting the production of ATP and ultimately leading to fungal cell death.
Caption: Mode of action of pyrazole carboxamide fungicides.
Conclusion
This compound is a promising starting material for the synthesis of novel and effective pyrazole carboxamide fungicides. The synthetic route is straightforward, involving a reduction followed by an amide coupling reaction. The resulting fungicides are expected to exhibit potent activity against a wide range of fungal pathogens by inhibiting the mitochondrial respiratory chain. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile chemical intermediate in the development of new crop protection agents.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2,5-difluoronitrobenzene as a Key Intermediate for the Synthesis of Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2,5-difluoronitrobenzene as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) Vemurafenib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in medicinal chemistry and process development.
Introduction
This compound is a versatile chemical building block, highly valued in the pharmaceutical industry for its unique structural and electronic properties.[1][2] The presence of ortho- and para-directing fluorine atoms, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily transformed into an amino group make it an ideal starting material for the synthesis of complex molecules. This document focuses on its application in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) enzyme, specifically targeting the V600E mutation.
Synthetic Pathway to Vemurafenib Intermediate
The synthesis of Vemurafenib from this compound involves a key initial step: the reduction of the nitro group to form 3-bromo-2,4-difluoroaniline. This aniline derivative is a critical precursor for the subsequent construction of the Vemurafenib molecule.
Caption: Synthetic workflow from this compound to Vemurafenib.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Bromo-2,4-difluoroaniline
This protocol describes the chemical reduction of the nitro group of this compound to an amine using iron powder in acetic acid. This method is a classic and effective way to achieve this transformation.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
To this suspension, add iron powder (3.0-5.0 eq) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2,4-difluoroaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Alternative Protocol using Stannous Chloride (SnCl₂):
An alternative method involves the use of stannous chloride dihydrate in ethanol.
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Quantitative Data
The following table summarizes the expected quantitative data for the reduction of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Bromo-2,4-difluoroaniline |
| Molecular Formula | C₆H₄BrF₂N |
| Molecular Weight | 208.01 g/mol |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% (by HPLC) |
| Appearance | Off-white to light brown solid |
Application in Vemurafenib Synthesis
3-Bromo-2,4-difluoroaniline is a key intermediate in the synthesis of Vemurafenib. The subsequent steps typically involve a series of cross-coupling and condensation reactions to build the final complex structure of the API. The purity of this intermediate is critical for the efficiency of the downstream reactions and the quality of the final drug substance.
Mechanism of Action of Vemurafenib: Inhibition of the MAPK Signaling Pathway
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase. In melanoma and other cancers, this mutation leads to constitutive activation of the BRAF protein, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This aberrant signaling promotes cell proliferation and survival. Vemurafenib binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and blocking the downstream signaling cascade, ultimately leading to tumor cell growth inhibition and apoptosis.
Caption: Vemurafenib inhibits the MAPK signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of the anti-cancer drug Vemurafenib. The straightforward reduction to 3-bromo-2,4-difluoroaniline provides a key intermediate for the subsequent elaboration into the final API. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals working on the synthesis of kinase inhibitors and other complex pharmaceutical agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 4-Bromo-2,5-difluoronitrobenzene is a valuable building block, incorporating several key functional groups: a bromine atom amenable to cross-coupling, electron-withdrawing fluorine and nitro groups that activate the aryl ring and can influence the physicochemical properties of the final product.[1]
These application notes provide a detailed overview and representative protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. While specific experimental data for this substrate is limited in publicly available literature, the provided protocols are based on established methodologies for structurally similar and electronically deactivated aryl bromides.[2][3][4][5][6]
Reaction Principle and Considerations
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the catalyst.[2]
For a substrate like this compound, several factors must be considered:
-
Electronic Effects: The presence of two fluorine atoms and a nitro group makes the aryl bromide electron-deficient, which generally facilitates the oxidative addition step.[2]
-
Steric Hindrance: The substituents ortho to the bromine atom can influence the reaction rate and require the use of bulky phosphine ligands to promote efficient coupling.[2][3]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2][3][5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are illustrative and based on reactions with analogous electron-deficient aryl bromides. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 10 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (3:1:1) | 85 | 18 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the corresponding arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed toluene and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoronitrobenzene.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times while maintaining high yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add DMF and water (e.g., in a 5:1 ratio) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-difluoronitrobenzene
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the synthesis of aryl amines.[2][3] The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
4-Bromo-2,5-difluoronitrobenzene is an electron-deficient aromatic compound, making it an excellent candidate for the Buchwald-Hartwig amination. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[5] This application note provides a detailed protocol and relevant data for the C-N bond formation via Buchwald-Hartwig amination of this compound.
Data Presentation
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of various aryl bromides, including those with electron-withdrawing groups, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-nitrobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [6] |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 92 | [7] |
| 2-Bromo-1,3-difluorobenzene | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | t-Bu-XPhos (2) | LiHMDS (1.2) | Dioxane | 80 | 12 | 88 | [8] |
| 4-Bromoacetophenone | n-Hexylamine | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 90 | [7] |
| This compound | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOtBu (2.0) | Dioxane | 100 | 2 | >95 (Hypothetical) | N/A |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The choice of ligand and base may require optimization depending on the specific amine coupling partner. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[4]
-
Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for base-sensitive substrates.[8]
Protocol for the Amination of this compound with Aniline:
This protocol is a representative procedure and may require optimization for different amine substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
XPhos (0.10 mmol, 10 mol%)
-
Potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the Schlenk tube with nitrogen or argon (this cycle should be repeated three times).
-
Add anhydrous dioxane, followed by aniline and potassium tert-butoxide.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2,5-difluoro-4-nitrophenyl)aniline.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Benzimidazoles from 4-Bromo-2,5-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of substituted benzimidazoles, a crucial scaffold in medicinal chemistry, utilizing 4-bromo-2,5-difluoronitrobenzene as a versatile starting material. The following protocols detail a two-step synthetic pathway involving an initial nucleophilic aromatic substitution (SNAr) to generate a key o-phenylenediamine intermediate, followed by a cyclization reaction to form the final benzimidazole product.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms and other substituents onto the benzimidazole core can significantly modulate the physicochemical and biological properties of these molecules, making them attractive targets in drug discovery. This compound serves as a valuable building block in this context, offering multiple reaction sites for the strategic introduction of chemical diversity.
The synthetic strategy outlined herein proceeds through the formation of a substituted o-phenylenediamine, a critical precursor for benzimidazole synthesis. This is achieved via a regioselective nucleophilic aromatic substitution of one of the fluorine atoms on this compound, followed by the reduction of the nitro group. The resulting diamine is then condensed with an appropriate aldehyde to yield the desired benzimidazole.
Overall Synthetic Workflow
The synthesis of benzimidazoles from this compound can be conceptualized as a three-stage process:
Caption: Synthetic workflow for benzimidazole synthesis.
Experimental Protocols
Step 1: Synthesis of 2-(Substituted-amino)-4-bromo-5-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the fluorine atom at the 2-position of this compound with a primary amine. The fluorine at this position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired primary amine (1.1 - 2.0 eq).
-
A base, such as triethylamine (Et3N) or potassium carbonate (K2CO3) (2.0 eq), may be added to scavenge the hydrofluoric acid byproduct.
-
Heat the reaction mixture at a temperature ranging from 60°C to 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | Et3N | EtOH | 80 | 6 | 85-95 |
| This compound | Cyclohexylamine | K2CO3 | DMF | 100 | 8 | 80-90 |
| This compound | Aniline | Et3N | EtOH | Reflux | 12 | 75-85 |
Step 2: Reduction of the Nitro Group to Form the o-Phenylenediamine Derivative
This protocol details the reduction of the nitro group of the previously synthesized intermediate to an amine, yielding the key o-phenylenediamine precursor.
Protocol (using SnCl2·2H2O):
-
Dissolve the 2-(substituted-amino)-4-bromo-5-fluoronitrobenzene derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 70-80°C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude o-phenylenediamine is often used in the next step without further purification.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Benzylamino)-4-bromo-5-fluoronitrobenzene | SnCl2·2H2O | Ethanol | 78 | 4 | 90-98 |
| 2-(Cyclohexylamino)-4-bromo-5-fluoronitrobenzene | SnCl2·2H2O | Ethyl Acetate | 77 | 5 | 88-95 |
| 2-(Anilino)-4-bromo-5-fluoronitrobenzene | SnCl2·2H2O | Ethanol | 78 | 6 | 85-95 |
Step 3: Cyclization to Form the Benzimidazole Ring
This final step involves the condensation of the o-phenylenediamine derivative with an aromatic aldehyde to form the benzimidazole ring.
Protocol:
-
In a round-bottom flask, dissolve the crude o-phenylenediamine derivative (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.
-
A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like lanthanum chloride (LaCl3), can be added to facilitate the reaction.[1]
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final benzimidazole.
| o-Phenylenediamine Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-(benzylamino)-4-fluoroaniline | Benzaldehyde | p-TSA | Ethanol | 78 | 3 | 85-95 |
| 3-Bromo-5-(cyclohexylamino)-4-fluoroaniline | 4-Chlorobenzaldehyde | LaCl3 | Acetonitrile | 82 | 4 | 80-90 |
| 3-Bromo-5-(anilino)-4-fluoroaniline | 4-Methoxybenzaldehyde | Acetic Acid | Acetic Acid | 118 | 2 | 88-96 |
Signaling Pathways and Logical Relationships
The synthesis of benzimidazoles from this compound follows a logical progression of chemical transformations. The following diagram illustrates the key steps and the transformation of functional groups.
Caption: Key transformations in the synthesis pathway.
Conclusion
The protocols detailed in these application notes provide a robust and versatile methodology for the synthesis of novel, substituted benzimidazoles from the readily available starting material, this compound. This synthetic route offers multiple points for diversification, allowing for the creation of a library of compounds for screening in drug discovery and development programs. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
References
Application of 4-Bromo-2,5-difluoronitrobenzene in the Synthesis of High-Performance Polymers and Coatings
Introduction
4-Bromo-2,5-difluoronitrobenzene is a versatile aromatic compound that serves as a key building block in the synthesis of advanced polymers and functional coatings. Its unique molecular structure, featuring a reactive bromine atom, two activating fluorine atoms, and a nitro group, makes it particularly suitable for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for its incorporation into various polymer backbones, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. These characteristics are highly sought after in the development of high-performance materials for demanding applications in aerospace, electronics, and specialty coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastic polymers.
Application in Polymer Synthesis: Poly(aryl ether)s
This compound can be utilized as a monomer in the synthesis of fluorinated poly(aryl ether)s. The electron-withdrawing nitro and fluoro groups activate the aromatic ring, facilitating the displacement of the bromine and fluorine atoms by nucleophiles, such as bisphenols, to form the ether linkages that constitute the polymer backbone. The presence of fluorine atoms in the resulting polymer enhances its properties, including increased thermal stability, improved chemical resistance, and a lower dielectric constant.
General Reaction Scheme
The polymerization reaction typically proceeds via a nucleophilic aromatic substitution mechanism where a bisphenoxide, generated in situ from a bisphenol and a base, reacts with this compound. The reaction is usually carried out in a high-boiling aprotic polar solvent.
Figure 1. General workflow for the synthesis of poly(aryl ether)s using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(aryl ether)s using this compound. The specific reaction conditions may need to be optimized depending on the desired polymer properties and the specific bisphenol used.
Protocol 1: Synthesis of a Fluorinated Poly(aryl ether)
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
To a 250 mL three-necked flask, add Bisphenol A (10.0 g, 43.8 mmol), this compound (10.4 g, 43.8 mmol), and potassium carbonate (7.2 g, 52.1 mmol).
-
Add NMP (100 mL) and toluene (50 mL) to the flask.
-
Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a condenser.
-
Purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove the water generated from the reaction of the bisphenol with the base.
-
After the complete removal of water (approximately 4 hours), drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-190 °C.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with NMP (50 mL) to reduce the viscosity.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (1 L) with constant stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Data Presentation
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | Bisphenol A |
| Molar Ratio (M1:M2) | 1:1 |
| Base | K2CO3 |
| Solvent | NMP/Toluene |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 8-12 hours |
| Yield | >95% |
| Inherent Viscosity (dL/g) | 0.45 - 0.65 (in NMP at 25 °C) |
| Glass Transition Temp. (Tg) | 180 - 200 °C |
Application in Coatings
The unique properties of polymers derived from this compound make them excellent candidates for advanced coatings. The fluorinated backbone imparts hydrophobicity, chemical resistance, and low surface energy, which are desirable for protective and anti-fouling applications. The nitro groups present in the polymer can also serve as sites for further functionalization, allowing for the tuning of surface properties or the attachment of specific functionalities.
Protocol 2: Preparation of a Polymer Coating
Materials:
-
Poly(aryl ether) synthesized as per Protocol 1.
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM)).
-
Substrate for coating (e.g., glass slide, metal panel).
Equipment:
-
Spin coater or dip coater.
-
Hot plate or vacuum oven.
Procedure:
-
Dissolve the synthesized poly(aryl ether) in a suitable solvent (e.g., DMF) to a concentration of 5-10% (w/v). Stir the solution until the polymer is completely dissolved.
-
Clean the substrate thoroughly. For a glass slide, sonicate in acetone, then isopropanol, and finally deionized water, followed by drying with a stream of nitrogen.
-
Apply the polymer solution to the substrate using a spin coater or a dip coater to achieve a uniform film.
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant speed.
-
-
Dry the coated substrate on a hot plate at a moderate temperature (e.g., 80 °C) for 10-15 minutes to remove the bulk of the solvent.
-
For complete solvent removal and to improve film adhesion, anneal the coated substrate in a vacuum oven at a temperature slightly above the glass transition temperature (Tg) of the polymer (e.g., 190-210 °C) for 1-2 hours.
-
Cool the coated substrate slowly to room temperature.
Logical Relationship of Coating Process
Figure 2. Logical workflow for the preparation of a polymer coating.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions with 4-Bromo-2,5-difluoronitrobenzene
AN-2025-12-24
Introduction
4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate crucial in pharmaceutical and agrochemical research.[1][2] Its benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. The presence of three distinct halogen substituents (two fluorines and one bromine) offers opportunities for selective functionalization, making it a valuable building block for complex organic molecules.[1][2] This compound is instrumental in synthesizing anti-cancer agents, antibiotics, and advanced materials.[1]
This document provides a detailed overview of the principles, applications, and experimental protocols for SNAr reactions involving this compound.
Reaction Principles and Regioselectivity
The SNAr reaction is a two-step addition-elimination process.[3][4] A nucleophile first attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized, primarily by the nitro group. In the second step, the leaving group is eliminated, restoring the ring's aromaticity.[4]
For this compound, the regioselectivity of the initial substitution is dictated by the activating effect of the nitro group. The nitro group strongly activates the ortho and para positions. In this substrate, the fluorine atom at the C4 position is para to the nitro group, making it the most electrophilic site and the most susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions when the ring is sufficiently activated. Therefore, the first nucleophilic substitution almost exclusively occurs at the C4 position, displacing the fluoride.
Figure 1. Regioselectivity of the initial SNAr reaction.
Experimental Protocols
The following protocols are generalized procedures for conducting SNAr reactions with this compound using common classes of nucleophiles. Researchers should optimize conditions for specific substrates.
General Experimental Workflow
A typical workflow for performing and analyzing these reactions is outlined below.
Figure 2. A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 4-amino-1-bromo-2,5-difluoronitrobenzene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (e.g., DMF, 0.1-0.5 M).
-
Add the amine nucleophile (1.1 eq) to the solution, followed by the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired product.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a procedure for synthesizing thioether derivatives. Thiolates are potent nucleophiles and reactions often proceed rapidly at room temperature.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware and inert gas setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF).
-
If using a base like K₂CO₃, add it directly to the mixture. If using NaH, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise to generate the thiolate. Stir for 20-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Allow the reaction to stir at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the pure thioether.
Data Summary
SNAr reactions with this compound are generally high-yielding. The table below summarizes typical reaction conditions for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | K₂CO₃ | DMF | 60 | 4-6 | >90 |
| Secondary Amine | Morpholine | Et₃N | MeCN | 80 | 12-18 | 85-95 |
| Aromatic Amine | Aniline | K₂CO₃ | DMSO | 100 | 12-24 | 70-85 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 1-3 | >95 |
| Alcohol/Phenol | Phenol | K₂CO₃ | DMF | 100-120 | 24 | 60-75 |
Note: Data presented are representative and actual results may vary based on specific substrates and optimized conditions.
Mechanism Visualization
The mechanism involves the formation of a key Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group.
Figure 3. General mechanism of the SNAr reaction at C4.
Conclusion
This compound is a highly effective substrate for regioselective SNAr reactions. The protocols and data provided herein serve as a comprehensive guide for researchers in drug development and materials science to utilize this versatile building block. The high reactivity and selectivity make it an excellent choice for the synthesis of diverse and complex molecular architectures.
References
Application Notes and Protocols: The Strategic Use of 4-Bromo-2,5-difluoronitrobenzene in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the development of selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Bromo-2,5-difluoronitrobenzene has emerged as a critical building block in the synthesis of such inhibitors. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom by various nucleophiles. Subsequently, the nitro group can be readily reduced to an amine, providing a handle for further functionalization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors.
Core Applications in Kinase Inhibitor Synthesis
This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced by a nitrogen nucleophile, typically an aniline or a related heterocyclic amine. This reaction forms a key diarylamine scaffold present in many kinase inhibitors. The remaining nitro group can then be reduced to an amine, which can be further derivatized to introduce additional pharmacophoric features that enhance potency and selectivity.
A representative synthetic pathway is the reaction of this compound with a substituted aniline to form a nitro-substituted diarylamine. This intermediate is then reduced to the corresponding amino-diarylamine, which can undergo further reactions, such as acylation or urea formation, to yield the final kinase inhibitor.
Experimental Protocols
The following protocols outline the key steps in the synthesis of a generic kinase inhibitor scaffold using this compound.
Protocol 1: Synthesis of N-(4-bromo-2,5-difluorophenyl)-N'-(substituted-phenyl)amine (General SNAr Procedure)
Materials:
-
This compound
-
Substituted aniline derivative
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-bromo-2,5-difluorophenyl)-N'-(substituted-phenyl)amine.
Protocol 2: Reduction of the Nitro Group
Materials:
-
Nitro-substituted diarylamine from Protocol 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a suspension of the nitro-substituted diarylamine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-diarylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Acylation of the Amino Group
Materials:
-
Amino-diarylamine from Protocol 2
-
Acyl chloride or carboxylic acid
-
Triethylamine (TEA) or a suitable coupling agent (e.g., HATU)
-
Dichloromethane (DCM) or DMF
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the amino-diarylamine (1.0 eq) in an anhydrous solvent such as DCM or DMF.
-
If using an acyl chloride, add triethylamine (1.2 eq) and then slowly add the acyl chloride (1.1 eq) at 0 °C.
-
If using a carboxylic acid, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq), followed by the carboxylic acid (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes typical data obtained during the synthesis of a kinase inhibitor using the protocols described above. The values are representative and may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| SNAr | N-(4-bromo-2,5-difluorophenyl)-N'-(phenyl)amine | This compound & Aniline | K₂CO₃ | DMF | 90 | 8 | 85 | >95 |
| Reduction | 4-Amino-N-(4-bromo-2,5-difluorophenyl)aniline | Nitro-substituted diarylamine | Fe, NH₄Cl | EtOH/H₂O | Reflux | 3 | 92 | >90 (crude) |
| Acylation | Final Kinase Inhibitor (Amide derivative) | Amino-diarylamine | Acetyl chloride, TEA | DCM | RT | 4 | 78 | >98 |
Visualizations
Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: General experimental workflow for the synthesis of a kinase inhibitor from this compound.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of novel kinase inhibitors. The methodologies presented in these application notes provide a robust framework for researchers in the field of drug discovery and development. The ability to perform sequential nucleophilic aromatic substitution and subsequent functionalization of the nitro group allows for the creation of diverse chemical libraries for screening and optimization, ultimately accelerating the discovery of new therapeutic agents.
Application of 4-Bromo-2,5-difluoronitrobenzene in the Development of Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules for materials science and pharmaceutical development.[1] Its distinct electronic properties, stemming from the presence of bromine and fluorine substituents, make it a valuable building block for advanced materials, including liquid crystals.[1] The introduction of fluorine atoms into liquid crystal structures is a well-established strategy to modulate key physical properties such as dielectric anisotropy, viscosity, and thermal stability.[2] This document provides detailed application notes and a protocol for the synthesis of a representative liquid crystal, 4-hexyloxy-2',5'-difluoro-4'-nitrobiphenyl, using this compound as a key starting material.
The synthesis of this target molecule is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biphenyl and poly-aryl structures that form the rigid core of many liquid crystalline materials.[2]
Application Notes
The incorporation of the 2,5-difluoro-4-nitrophenyl moiety, derived from this compound, into a liquid crystal structure is anticipated to confer several desirable properties:
-
Tuning of Dielectric Anisotropy: The strong dipole moments arising from the C-F and C-NO2 bonds can be leveraged to engineer liquid crystals with specific dielectric properties, which is crucial for their application in various display modes.[2]
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of the final liquid crystal molecule.[2]
-
Modification of Mesophase Behavior: The presence and positioning of the fluorine and nitro substituents can significantly influence the type of liquid crystal phases (mesophases) that are formed and the temperature ranges over which they are stable.[2]
Hypothetical Quantitative Data
The following table summarizes the expected, hypothetical physical properties of the target liquid crystal, 4-hexyloxy-2',5'-difluoro-4'-nitrobiphenyl, based on the known properties of structurally similar liquid crystals.
| Property | Hypothetical Value |
| Molecular Formula | C18H19F2NO3 |
| Molecular Weight | 347.35 g/mol |
| Melting Point (Cr -> N) | ~ 70-80 °C |
| Clearing Point (N -> I) | ~ 100-115 °C |
| Mesophase Type | Nematic (N) |
| Dielectric Anisotropy (Δε) | Moderately to strongly positive |
| Birefringence (Δn) | High |
Experimental Protocols
Protocol 1: Synthesis of 4-hexyloxy-2',5'-difluoro-4'-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with 4-hexyloxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Hexyloxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-hexyloxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4-hexyloxy-2',5'-difluoro-4'-nitrobiphenyl.
Visualizations
Caption: Synthetic pathway for 4-hexyloxy-2',5'-difluoro-4'-nitrobiphenyl.
Caption: General experimental workflow for liquid crystal synthesis.
References
Application Notes and Protocols for 4-Bromo-2,5-difluoronitrobenzene in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Bromo-2,5-difluoronitrobenzene as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the development of kinase inhibitors for targeted cancer therapy. This document includes key chemical transformations, detailed experimental protocols, and data presented in a structured format for clarity and ease of use.
Introduction
This compound is a valuable trifunctional aromatic building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group, allows for a range of selective chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be readily reduced to an amine, opening up avenues for a wide array of derivatizations. These reactive sites make this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]
This document will focus on the application of this compound in the construction of complex heterocyclic scaffolds, particularly those found in potent and selective kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[3][4]
Key Chemical Transformations
The strategic functionalization of this compound typically involves a sequence of the following key reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the bromine-substituted position.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the fluorine atoms by a nucleophile.
-
Nitro Group Reduction: Conversion of the nitro group to an amine, which can then be further functionalized.
The following sections provide detailed protocols for these transformations in the context of a multi-step synthesis of a hypothetical kinase inhibitor scaffold.
Experimental Protocols
This section details a representative multi-step synthesis to illustrate the utility of this compound as a building block. The overall synthetic workflow is depicted below.
Caption: General synthetic workflow for the elaboration of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 4-aryl-2,5-difluoronitrobenzene derivative.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 | Hypothetical |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 92 | Hypothetical |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 6 | 78 | Hypothetical |
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of a 4-aryl-2,5-difluoronitrobenzene intermediate to the corresponding aniline using iron powder in the presence of ammonium chloride. This method is often preferred for its mildness and tolerance of other functional groups.
Reaction Scheme:
Materials:
-
4-Aryl-2,5-difluoronitrobenzene
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (4.0 equivalents)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the 4-aryl-2,5-difluoronitrobenzene (1.0 mmol), ethanol (10 mL), and water (2.5 mL).
-
Add iron powder (5.0 mmol) and ammonium chloride (4.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aryl-2,5-difluoroaniline, which can often be used in the next step without further purification.
Quantitative Data for Nitro Group Reduction:
| Entry | Substrate | Reducing Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenyl-2,5-difluoronitrobenzene | Fe (5), NH₄Cl (4) | EtOH/H₂O (4:1) | 80 | 3 | 95 | [5] |
| 2 | 4-(4-Methoxyphenyl)-2,5-difluoronitrobenzene | SnCl₂·2H₂O (4) | EtOH | 70 | 2 | 92 | [6] |
| 3 | 4-(3-Pyridinyl)-2,5-difluoronitrobenzene | H₂ (1 atm), Pd/C (10 mol%) | MeOH | 25 | 4 | 98 | [1] |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the SNAr reaction between a 4-aryl-2,5-difluoroaniline intermediate and an aminopyrimidine, a common core in many kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Aryl-2,5-difluoroaniline
-
Substituted 4-chloro- or 4-fluoropyrimidine (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
n-Butanol or 2-Propanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a sealed tube or microwave vial, add the 4-aryl-2,5-difluoroaniline (1.0 mmol), the substituted pyrimidine (1.0 mmol), and n-butanol (5 mL).
-
Add diisopropylethylamine (3.0 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Microwave irradiation can often shorten the reaction time significantly.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final complex molecule.
Quantitative Data for SNAr Reaction:
| Entry | Nucleophile | Leaving Group on Pyrimidine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | F | K₂CO₃ (2) | DMSO | 100 | 6 | 90 | Hypothetical |
| 2 | 4-Methylpiperazine | Cl | DIPEA (3) | n-BuOH | 140 | 18 | 75 | Hypothetical |
| 3 | Aniline | F | NaH (1.2) | DMF | 80 | 12 | 82 | Hypothetical |
Application in Kinase Inhibitor Synthesis
The 2,5-difluoroaniline core, readily prepared from this compound, is a key pharmacophore in a number of EGFR and VEGFR-2 inhibitors. The fluorine atoms can form important hydrogen bond interactions within the ATP-binding pocket of these kinases, enhancing binding affinity and selectivity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling.
References
- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Identifying common impurities in 4-Bromo-2,5-difluoronitrobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluoronitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Section 1: Synthesis of this compound
The synthesis of this compound is commonly achieved through the nitration of 1-bromo-2,5-difluorobenzene. While this reaction is generally efficient, several impurities can arise from the starting materials or side reactions.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common impurities observed during the synthesis of this compound via nitration of 1-bromo-2,5-difluorobenzene?
A1: The most common impurities can be categorized as starting material-related, regioisomers, and over-nitrated species. Incomplete nitration can leave residual 1-bromo-2,5-difluorobenzene.[1][2] The primary desired product is this compound; however, other regioisomers can be formed, though typically in smaller amounts due to the directing effects of the fluorine and bromine substituents. Additionally, if the reaction conditions are too harsh, dinitrated byproducts may be observed.
Q2: How can I minimize the formation of these impurities during the synthesis?
A2: To minimize impurities, precise control over reaction conditions is crucial.
-
Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction and reduce the formation of dinitrated byproducts.
-
Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material, but avoid a large excess which can promote over-nitration.
-
Purity of Starting Material: Ensure the 1-bromo-2,5-difluorobenzene starting material is of high purity, as impurities in the starting material will carry through or react to form other byproducts.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common purification method is recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. For more challenging separations of regioisomers, column chromatography on silica gel is effective.
Troubleshooting Guide - Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the concentration and quality of the nitric and sulfuric acids. |
| Product loss during workup. | - Ensure complete extraction from the aqueous phase. - Minimize transfers and handle the solid product carefully during filtration. | |
| High Levels of Unreacted Starting Material | Insufficient nitrating agent. | - Check the stoichiometry and concentration of the nitric acid. |
| Reaction time too short. | - Monitor the reaction by TLC or GC-MS and ensure it has gone to completion. | |
| Presence of Dinitro Impurities | Reaction temperature too high. | - Maintain strict temperature control during the addition of the nitrating agent. |
| Excess nitrating agent. | - Use a more controlled amount of nitric acid. | |
| Formation of Multiple Isomers | Incorrect reaction conditions. | - Ensure the reaction is carried out at the recommended low temperature to favor the formation of the desired 4-nitro isomer. |
Data Presentation: Potential Impurity Profile
The following table presents a hypothetical, yet representative, impurity profile for a typical crude reaction mixture of this compound as analyzed by GC-MS. Actual percentages may vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Typical Abundance (%) |
| 1-Bromo-2,5-difluorobenzene | 8.5 | 192.99 | < 2 |
| This compound | 12.2 | 237.99 | > 95 |
| 2-Bromo-1,4-difluoro-3-nitrobenzene | 11.8 | 237.99 | < 1 |
| 1-Bromo-2,5-difluoro-4,6-dinitrobenzene | 15.1 | 282.99 | < 0.5 |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-2,5-difluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2,5-difluorobenzene, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Suzuki Coupling Reactions
This compound is a valuable substrate for Suzuki coupling reactions to form C-C bonds. However, the electron-deficient nature of the aromatic ring and the presence of ortho-fluorine can present challenges.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: What are the common side reactions in Suzuki coupling with this compound?
A1: The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of both the boronic acid and the aryl halide.[3] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by high temperatures and certain bases. Homocoupling results in the formation of biaryl products from two molecules of the same starting material.
Q2: How can I minimize these side reactions?
A2:
-
Protodeboronation: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide. Running the reaction at the lowest effective temperature can also help.
-
Homocoupling: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Using a palladium catalyst with appropriate ligands that favor the cross-coupling pathway is also crucial.
Q3: I am observing low or no conversion in my Suzuki coupling reaction. What should I check?
A3: Low conversion can be due to several factors:
-
Catalyst Deactivation: Ensure your palladium catalyst is active. Use fresh catalyst and ligands, and properly degas your solvents.
-
Base Incompatibility: The choice of base is critical. For electron-deficient aryl halides, a stronger base like potassium phosphate (K₃PO₄) might be necessary to facilitate transmetalation.
-
Solvent System: The solvent system must be able to dissolve all reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
Troubleshooting Guide - Suzuki Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Cross-Coupled Product | Protodeboronation of boronic acid. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃). - Lower the reaction temperature. - Use a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of starting materials. | - Thoroughly degas all solvents and reagents. - Run the reaction under a strict inert atmosphere. - Screen different palladium catalysts and ligands. | |
| Catalyst deactivation. | - Use a fresh, high-quality palladium catalyst and ligand. - Ensure solvents are anhydrous and properly degassed. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | - Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Inefficient ligand. | - Screen different phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for challenging couplings. |
Data Presentation: Hypothetical Byproduct Profile in a Suzuki Coupling
The following table shows a hypothetical product and byproduct distribution for a Suzuki coupling of this compound with phenylboronic acid, analyzed by HPLC.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 2,5-Difluoronitrobenzene (from protodeboronation) | 7.8 | 159.09 | 5-15 |
| Biphenyl (from homocoupling) | 9.1 | 154.21 | 2-5 |
| 4-Phenyl-2,5-difluoronitrobenzene | 14.5 | 235.19 | 70-90 |
| 4,4'-Bis(2,5-difluoronitrophenyl) | 18.2 | 470.18 | < 2 |
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group and fluorine atoms make this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) - SNAr
Q1: Which halogen is more likely to be substituted in an SNAr reaction of this compound?
A1: Generally, fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, substitution of one of the fluorine atoms is often favored over the bromine atom.
Q2: What are the common byproducts in SNAr reactions with this substrate?
A2: The primary byproducts are typically disubstituted products, where a second nucleophile displaces another halogen atom. The regioselectivity of the second substitution will depend on the reaction conditions and the nature of the nucleophile. If the reaction is not driven to completion, unreacted starting material will also be present.
Q3: My SNAr reaction is sluggish. How can I improve the reaction rate?
A3:
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Base: If the nucleophile is an amine or alcohol, adding a non-nucleophilic base can deprotonate the nucleophile, increasing its nucleophilicity.
Troubleshooting Guide - SNAr
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Low nucleophilicity of the reagent. | - Add a base to deprotonate the nucleophile. - Consider using a more nucleophilic reagent. |
| Inappropriate solvent. | - Switch to a polar aprotic solvent (DMF, DMSO). | |
| Low reaction temperature. | - Gradually increase the reaction temperature. | |
| Formation of Disubstituted Products | Reaction time too long. | - Monitor the reaction closely and stop it once the desired monosubstituted product is maximized. |
| Excess nucleophile. | - Use a stoichiometric amount or a slight excess of the nucleophile. | |
| Poor Regioselectivity | Reaction conditions favoring multiple substitutions. | - Optimize the temperature and reaction time to favor the desired isomer. |
Data Presentation: Hypothetical Product Distribution in an SNAr Reaction
The following table illustrates a hypothetical product distribution for the reaction of this compound with one equivalent of morpholine, as analyzed by LC-MS.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Hypothetical Abundance (%) |
| 4-Bromo-2-fluoro-5-(morpholino)nitrobenzene | 10.8 | 306.12 | 75 |
| 4-Bromo-5-fluoro-2-(morpholino)nitrobenzene | 11.2 | 306.12 | 15 |
| 4-Bromo-2,5-bis(morpholino)nitrobenzene | 15.6 | 373.22 | 5 |
| This compound | 13.1 | 237.99 | 5 |
Experimental Protocol: SNAr Reaction of this compound with an Amine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and pour into water.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualization: SNAr Reaction Pathway
Caption: General pathway for the SNAr reaction of this compound.
References
Technical Support Center: Purification of 4-Bromo-2,5-difluoronitrobenzene Substitution Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of 4-Bromo-2,5-difluoronitrobenzene substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound substitution reactions?
A1: The most common and effective purification techniques are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
Q2: What are the typical side products in these reactions that complicate purification?
A2: Common impurities include unreacted this compound, di-substituted products (where the nucleophile has replaced both the bromine and one of the fluorine atoms), and positional isomers. The separation of positional isomers can be particularly challenging due to their similar polarities.
Q3: How can I effectively monitor the progress of my reaction and the purity of my fractions?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool. It allows for rapid monitoring of the reaction's progress by comparing the spot of the reaction mixture to the starting material. During purification, TLC is used to identify which column fractions contain the desired product and to assess their purity before combining them.
Q4: My product is a solid. Should I use column chromatography or recrystallization?
A4: If your solid product is of moderate to high purity after the initial work-up, recrystallization is often a more efficient method for achieving high purity. If the crude product is a complex mixture with multiple impurities, column chromatography is generally recommended to isolate the desired compound first, which can then be further purified by recrystallization if necessary.
Troubleshooting Guides
Flash Column Chromatography
Problem 1: The desired product is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If a significant increase in polarity is required, consider adding a small percentage of a more polar solvent like methanol to your eluent system.
-
Ensure you have not overloaded the column with the crude product, as this can affect elution.
-
Problem 2: Poor separation between the product and an impurity.
-
Possible Cause: The chosen solvent system has poor selectivity for the compounds. The polarity difference between your product and the impurity is small.
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC. Test various combinations of solvents. For aromatic compounds, switching from ethyl acetate to dichloromethane or toluene as the polar component in a hexane mixture can sometimes improve separation.
-
Consider using a different stationary phase. If silica gel (a normal phase adsorbent) is not providing adequate separation, reverse-phase chromatography (e.g., with a C18 column) may offer a different selectivity.
-
Employing a shallow gradient elution, where the polarity is increased very slowly over the course of the separation, can improve the resolution of closely eluting compounds.
-
Problem 3: The product is eluting as a broad or tailing band.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or the sample may have been loaded improperly. The compound could also be degrading on the silica.
-
Troubleshooting Steps:
-
Dry Loading: If the crude product has low solubility in the starting eluent, it is best to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column.
-
Solvent Polarity: Ensure the solvent used to dissolve and load the sample is not significantly more polar than the eluent.
-
Acid/Base Additives: If your compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds) can improve peak shape.
-
Compound Stability: Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound may be decomposing. In such cases, switching to a less acidic stationary phase like alumina or deactivating the silica gel with a base may be necessary.
-
Recrystallization
Problem 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not saturated, or the chosen solvent is too good a solvent for your compound even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles can act as nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product and then try cooling again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may be lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level and then cool slowly.
-
Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system where the primary solvent has a lower boiling point.
-
Problem 3: The recovered crystals are not pure.
-
Possible Cause: Impurities have co-precipitated with the product. The cooling was too rapid, trapping impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Hot Filtration: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.
-
Slow Cooling: Ensure the solution cools slowly to allow for the selective crystallization of the desired product.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.
-
Data Presentation
Table 1: Illustrative Purification Data for a Representative 4-Amino-2,5-difluoronitrobenzene Derivative
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Flash Chromatography | 2.50 | 1.95 | 78 | >98 |
| Recrystallization | 2.50 | 1.80 | 72 | >99 |
Note: The values presented are for illustrative purposes and can vary significantly based on the specific nucleophile used, reaction conditions, and the scale of the reaction.
Table 2: Common Solvent Systems for Purification
| Technique | Solvent System (Typical Starting Ratios) | Notes |
| Flash Chromatography | Hexane / Ethyl Acetate (9:1 to 7:3) | A good starting point for many substitution products. Polarity can be gradually increased. |
| Hexane / Dichloromethane (1:1 to 1:4) | Can offer different selectivity compared to ethyl acetate. | |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Useful for separating isomers in some cases. | |
| Recrystallization | Ethanol / Water | The product is dissolved in hot ethanol, and water is added dropwise as the anti-solvent. |
| Dichloromethane / Hexane | The product is dissolved in a minimal amount of dichloromethane, and hexane is added as the anti-solvent. | |
| Toluene | Suitable for compounds that are sparingly soluble in hot toluene and much less soluble at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.25-0.35 and good separation from major impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the separation progresses.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second (anti-solvent), and the two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If using a two-solvent system, dissolve the solid in the first solvent and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
Mandatory Visualizations
Caption: General workflow for the purification of substitution reaction products.
Technical Support Center: Nucleophilic Substitution on 4-Bromo-2,5-difluoronitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on common byproducts, troubleshooting strategies, and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-2,5-difluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for nucleophilic attack on this compound?
The nitro group at the C1 position strongly activates the aromatic ring for nucleophilic attack at the ortho and para positions. In this molecule, the fluorine atom at C2 is in an ortho position, and the bromine atom at C4 is in the para position. The fluorine atom at C5 is meta to the nitro group and is therefore significantly less reactive. Consequently, nucleophilic attack will primarily occur at the C2 and C4 positions.
Q2: Which halogen is the most probable leaving group in SNAr reactions with this substrate?
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and better able to stabilize the developing negative charge. Therefore, fluoride is generally a better leaving group than bromide in SNAr reactions. This means that substitution of the fluorine at the C2 position is often the kinetically favored pathway.
Q3: What are the common byproducts I should expect in my reaction?
The common byproducts arise from competing reactions at the different activated sites and the possibility of multiple substitutions. The primary byproducts to consider are:
-
Isomeric Monosubstitution Product: If your target is the product of substitution at the C2-fluorine, the isomeric product resulting from the substitution of the C4-bromine will be a likely byproduct.
-
Disubstitution Product: Under forcing conditions such as high temperatures, long reaction times, or an excess of a strong nucleophile, a second substitution can occur, leading to the displacement of both the C2-fluorine and the C4-bromine.
-
Hydrolysis Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding phenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate solvent: The solvent may not effectively solvate the intermediate. | 1. Consider using a stronger nucleophile (e.g., an alkoxide instead of an alcohol) or adding a base to deprotonate the nucleophile in situ. 2. Gradually increase the reaction temperature, monitoring for the formation of degradation products. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction. |
| Formation of Isomeric Byproduct | Competitive attack at C2 and C4: The electronic activation of both the C2-F and C4-Br positions leads to a mixture of products. | 1. Lower the reaction temperature: This will favor the kinetically controlled product, which is typically the substitution at the more reactive C2-F position. 2. Choose a less reactive nucleophile: A bulkier or less reactive nucleophile may exhibit greater selectivity. 3. Solvent effects: Experiment with different polar aprotic solvents, as they can influence the regioselectivity. |
| Formation of Disubstitution Byproduct | 1. Excess nucleophile: Using a large excess of the nucleophile can drive the reaction towards a second substitution. 2. High temperature or long reaction time: Forcing conditions can provide the energy needed for the less favorable second substitution. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. Reduce the reaction temperature. |
| Presence of Unidentified Impurities | Reaction with solvent or base: Strong bases can sometimes react with solvents like DMF, or the solvent itself can act as a nucleophile at high temperatures. | 1. Ensure the use of a non-nucleophilic base if a base is required. 2. If high temperatures are necessary, choose a less reactive solvent. 3. Purify all reagents and ensure the solvent is anhydrous. |
Data Presentation
The following table summarizes the potential products from a nucleophilic substitution reaction on this compound with a generic nucleophile (Nu⁻).
| Product Type | Structure | IUPAC Name |
| Starting Material | This compound | This compound |
| Desired Product (Typical) | 4-Bromo-5-fluoro-2-(Nu)-nitrobenzene | 4-Bromo-5-fluoro-2-(substituted)-nitrobenzene |
| Isomeric Byproduct | 2,5-Difluoro-4-(Nu)-nitrobenzene | 2,5-Difluoro-4-(substituted)-nitrobenzene |
| Disubstitution Byproduct | 5-Fluoro-2,4-di(Nu)-nitrobenzene | 5-Fluoro-2,4-di(substituted)-nitrobenzene |
Experimental Protocols
Representative Experimental Protocol for Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Visualizations
Caption: Competing SNAr pathways on this compound.
Caption: General experimental workflow for SNAr reactions.
Stability of 4-Bromo-2,5-difluoronitrobenzene under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-2,5-difluoronitrobenzene under various reaction conditions.
General Stability and Handling
Q1: What are the general storage and stability recommendations for this compound?
A1: this compound is a solid that is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: While stable under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation or undesired reactions. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic attack, which can be enhanced under basic conditions.
Suzuki-Miyaura Coupling
FAQs
Q3: I am having trouble with my Suzuki-Miyaura coupling reaction involving this compound. What are some common causes of low yield?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:
-
Catalyst and Ligand Choice: The electron-deficient nature of the aryl halide may require specific palladium catalysts and electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. While stronger bases can promote the reaction, they may also lead to side reactions. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat may cause catalyst decomposition or side reactions.
-
Solvent and Degassing: The reaction is sensitive to oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a pre-catalyst or ensure proper activation of the palladium source. |
| Poor choice of ligand | Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Inappropriate base | Try alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | |
| Significant homocoupling of boronic acid | Presence of oxygen | Ensure rigorous degassing of the solvent and reaction vessel.[1] |
| Use of a Pd(II) precatalyst without a proper reductant | Add a small amount of a reducing agent or use a Pd(0) source. | |
| Dehalogenation of the starting material | High reaction temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction progress closely to avoid over-running. |
| Hydrogen source in the reaction mixture | Ensure solvents are anhydrous and free of potential hydrogen donors if not intended. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination
FAQs
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: Key factors for success include:
-
Catalyst System: A suitable palladium precatalyst and a bulky, electron-rich phosphine ligand are essential. The choice of ligand can significantly impact the reaction rate and yield.[4][5][6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be effective, especially if the substrate is base-sensitive.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The catalytic system is oxygen-sensitive, so maintaining an inert atmosphere is critical.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst system | Screen different palladium sources and ligands (e.g., Pd₂(dba)₃ with Xantphos or other Buchwald ligands). |
| Base is not strong enough | Switch to a stronger base like NaOtBu or LHMDS. | |
| Sterically hindered amine | Use a more effective ligand designed for hindered substrates and consider higher reaction temperatures. | |
| Side product formation (e.g., hydrodehalogenation) | β-hydride elimination from the palladium-amido intermediate | Use a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.[4] |
| Reaction stalls | Catalyst decomposition | Use a more stable precatalyst or add a fresh portion of the catalyst. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Nucleophilic Aromatic Substitution (SNA r)
FAQs
Q5: Which position on this compound is most susceptible to nucleophilic aromatic substitution?
A5: The positions activated by the strongly electron-withdrawing nitro group are most susceptible to nucleophilic attack. In this compound, the fluorine atom at the 2-position is generally the most labile leaving group in SNAr reactions due to the combined activating effects of the adjacent nitro group and the inherent reactivity of fluoride as a leaving group in this type of reaction.[8] The bromine at the 4-position is also activated, but typically to a lesser extent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low reactivity | Nucleophile is not strong enough | Use a stronger nucleophile or add a base to deprotonate a protic nucleophile. |
| Insufficient activation of the aromatic ring | The nitro group provides strong activation, but higher temperatures may be required for less reactive nucleophiles. | |
| Mixture of regioisomers | Similar reactivity of the leaving groups | Optimize reaction conditions (temperature, solvent, reaction time) to favor substitution at the desired position. DFT calculations can sometimes predict regioselectivity.[9] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or THF).
-
Add the nucleophile (1.0-1.5 equiv.). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be added to facilitate the reaction.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reduction of the Nitro Group
FAQs
Q6: How can I selectively reduce the nitro group of this compound without causing dehalogenation?
A6: Catalytic hydrogenation with palladium on carbon (Pd/C) can lead to dehalogenation.[10] To avoid this, consider the following methods:
-
Metal/Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and effective method that typically does not affect aryl halides.[11][12]
-
Tin(II) Chloride (SnCl₂): This is a mild and chemoselective reagent for nitro group reduction in the presence of various functional groups, including halogens.[11]
-
Alternative Catalytic Hydrogenation: Using catalysts like Raney Nickel or sulfided platinum on carbon (Pt/C) can provide better selectivity for the nitro group reduction over dehalogenation.[10][13]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst such as Pd/C under carefully controlled conditions can sometimes achieve selective reduction.[10][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Dehalogenation observed | Use of Pd/C with H₂ gas | Switch to Fe/HCl, SnCl₂, or Raney Nickel with H₂.[10] |
| Incomplete reaction | Insufficient reducing agent or catalyst | Increase the equivalents of the reducing agent or the catalyst loading. |
| Formation of side products (e.g., azo or azoxy compounds) | Incomplete reduction | Ensure sufficient equivalents of the reducing agent and adequate reaction time. |
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is > 8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aniline by column chromatography.
Visualizations
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a nitro group reduction method.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. air.unimi.it [air.unimi.it]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Bromo-2,5-difluoronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 4-Bromo-2,5-difluoronitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. The primary areas to investigate are the catalyst activity, reaction setup, and reagent quality.
-
Catalyst Deactivation: The Palladium catalyst is the heart of the reaction. Ensure that your palladium source and phosphine ligands are not degraded.[1] Using a pre-catalyst, which is more stable, can sometimes be beneficial.[2] Also, ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[1][3]
-
Insufficient Degassing: Oxygen in the solvent can lead to the oxidation of the phosphine ligand and the homocoupling of the boronic acid, consuming your reagents and deactivating the catalyst.[1] It is crucial to thoroughly degas all solvents, including water, prior to use.[2]
-
Poor Reagent Quality: Verify the purity of your this compound and the boronic acid. Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can degrade over time; using a freshly opened bottle or purifying the boronic acid may be necessary.
-
Suboptimal Reaction Conditions: The chosen base, solvent, and temperature may not be optimal for this specific substrate. This compound is an electron-deficient aryl halide, which should facilitate the oxidative addition step.[4] However, the overall efficiency is dependent on the interplay of all reaction components. Consider screening different bases and solvents as outlined in the tables below.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: When the starting material is consumed without a high yield of the desired product, side reactions are the likely culprit. The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and a strong base.[1] To mitigate this, you can try using anhydrous conditions, a milder base, or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1] This is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[1] Thorough degassing is the primary way to prevent this. Using bulky phosphine ligands can also suppress homocoupling.[2]
Q3: I am observing the formation of black precipitate in my reaction. What is it and is it a problem?
A3: The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[5] This signifies catalyst decomposition and will halt your reaction. Catalyst decomposition can be caused by:
-
High Temperatures: While heating is often necessary, excessive temperatures can lead to catalyst degradation.[1]
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst.[1] If the ligand concentration is too low or the ligand itself is not robust enough for the reaction conditions, the catalyst can precipitate. Consider using bulky, electron-rich phosphine ligands which are known to form more stable palladium complexes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?
A1: For an electron-deficient aryl bromide like this compound, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, or a more electron-rich Buchwald ligand like SPhos) is a good starting point.[1][6]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical as it activates the boronic acid for transmetalation.[7][8] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results.[4] It is advisable to screen a few different bases to find the optimal one for your specific boronic acid partner.
Q3: What solvent system should I use?
A3: A variety of solvents can be used for Suzuki reactions. A mixture of an organic solvent and water is common, as the water helps to dissolve the inorganic base. Popular choices include 1,4-dioxane/water, toluene/water, and DMF.[4][10] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 |
Note: These are representative conditions and yields may vary depending on the specific boronic acid used. Optimization is recommended.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1][4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1] The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Overcoming low yields in Buchwald-Hartwig amination with 4-Bromo-2,5-difluoronitrobenzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the Buchwald-Hartwig amination of 4-Bromo-2,5-difluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in the Buchwald-Hartwig amination of this compound?
Low yields with this substrate, an electron-deficient aryl bromide, can stem from several factors. The most common issues include a suboptimal catalyst-ligand system, incorrect base selection, catalyst deactivation, or insufficient exclusion of oxygen and moisture. The electron-withdrawing nature of the nitro and fluoro groups makes the aryl bromide highly reactive towards oxidative addition, but can also influence other steps in the catalytic cycle. A systematic approach to troubleshooting is recommended.[1]
Q2: What is a reliable starting point for catalyst and ligand selection for this specific substrate?
For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally effective.[2][3] A good starting point is to use a palladium precatalyst, which can provide more reproducible results than generating the active Pd(0) species in situ.[4]
-
Recommended Catalyst: G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G3). These are air-stable and efficiently generate the active monoligated Pd(0) species.[2][4]
-
Recommended Ligand: If not using a precatalyst, ligands like XPhos, RuPhos, or BrettPhos paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are excellent choices.[1][2] XantPhos has also been shown to be effective for electron-poor aryl halides, particularly when milder bases are desired.[5]
Q3: Which base is most suitable for the amination of this compound?
Base selection is critical and highly dependent on the specific amine and solvent used.[6][7]
-
Strong Inorganic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are powerful bases frequently used for aminations and are often highly effective.[1][8]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with sensitive functional groups, though they may require higher temperatures.[9][10]
-
Mild Organic Bases: For substrates with base-sensitive groups like the nitro group, a milder organic base such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be advantageous, as it promotes a homogeneous reaction mixture and can help avoid degradation.[5]
Q4: What are the most common side reactions and how can they be minimized?
The primary side reactions in this amination are hydrodehalogenation and catalyst deactivation.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can sometimes be promoted by certain bases or impurities. Screening different bases (e.g., switching from an alkoxide to a carbonate) or lowering the reaction temperature after initiation may reduce this side product.[8]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen. It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] The nitro group itself is generally tolerated, but interactions with the palladium center are possible.[5]
Q5: My reaction starts but fails to reach full conversion. What steps should I take?
Incomplete conversion often points to catalyst instability or inhibition.
-
Verify Inert Atmosphere: Ensure your setup is leak-proof and that all reagents were handled under strictly anaerobic conditions.
-
Increase Catalyst/Ligand Loading: A modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 4 mol%) can sometimes overcome slow turnover or deactivation.
-
Switch to a Precatalyst: If you are generating the catalyst in situ from sources like Pd(OAc)₂, switching to a well-defined precatalyst (e.g., a Buchwald G3 palladacycle) can improve catalyst stability and activity.[4]
-
Change the Ligand: Some ligands provide greater stability to the palladium center. Sterically hindered biarylphosphine ligands are designed to prevent the formation of inactive palladium species.[3]
Troubleshooting Guide
A systematic approach is the most effective way to overcome low yields. The following workflow and data tables provide a structured path for optimizing your reaction.
dot
Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.
Parameter Optimization Tables
The following tables summarize key parameters to screen. Since this compound is a highly electron-deficient aryl bromide, conditions successful for similar substrates are listed.
Table 1: Catalyst and Ligand Screening (Assumes NaOtBu as base, Toluene at 100 °C)
| Pd Source (mol%) | Ligand (mol%) | Rationale | Potential Outcome |
| Pd₂(dba)₃ (2) | XPhos (4) | A common, robust system for electron-deficient halides. | Good starting point, often high yields. |
| Pd(OAc)₂ (2) | RuPhos (4) | RuPhos is highly active and can be effective at lower temperatures. | May improve yield if other ligands are sluggish. |
| XPhos Pd G3 (2) | (Precatalyst) | Provides a reliable, rapid initiation of the active Pd(0) species.[2] | Often leads to higher reproducibility and yields. |
| Pd₂(dba)₃ (2.5) | XantPhos (7.5) | Known to be effective for electron-poor systems, especially with milder bases.[5] | Good option if functional group tolerance is an issue. |
Table 2: Base and Solvent Screening (Assumes XPhos Pd G3 catalyst at 100 °C)
| Base (equiv.) | Solvent | Rationale | Potential Outcome |
| NaOtBu (1.5) | Toluene | Standard strong base/non-polar solvent combination.[11] | Often the highest activity, but can be sensitive to moisture. |
| LiHMDS (2.0) | THF | Strong, non-nucleophilic base, suitable for a more polar solvent. | Can improve solubility of intermediates. |
| Cs₂CO₃ (2.0) | Dioxane | Milder conditions, may reduce side reactions like hydrodehalogenation.[9] | Potentially higher selectivity, may require longer reaction times. |
| DBU (2.0) | Toluene | Homogeneous organic base, good for sensitive substrates.[5] | May prevent substrate/product degradation and improve consistency. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization may be required for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[12]
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox with Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask. If the amine is a solid, add it at this stage.
-
Atmosphere Exchange: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.[1]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small, quenched aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[12]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation in Suzuki Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to effectively manage protodeboronation, a common and often problematic side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki couplings?
A1: Protodeboronation, also known as protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki coupling, leading to a reduced yield of the desired cross-coupled product.[2][4] The resulting protonated byproduct can also complicate the purification process.[2] Certain substrates, like electron-deficient arylboronic acids and various heteroaromatic boronic acids (e.g., 2-pyridyl), are particularly susceptible to this decomposition pathway.[3][5][6][7]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can significantly influence the rate and extent of protodeboronation:
-
pH and Base: The reaction's pH is a critical variable.[2][3] Both acidic and basic conditions can catalyze protodeboronation, with the mechanism often being base-catalyzed in typical Suzuki couplings.[1][8] Strong bases can accelerate the formation of more reactive boronate anions, which can be more prone to protodeboronation.[3][4][9]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[4][5][10][11]
-
Water/Protic Solvents: The presence of a proton source, such as water or alcohol, is necessary for the reaction to occur.[4] While some Suzuki protocols use aqueous conditions, water can directly participate in the protodeboronation of the boronic acid.[6]
-
Substrate Structure: The electronic properties and structure of the organoboron reagent are crucial. Electron-deficient arylboronic acids and many heteroarylboronic acids are highly susceptible to this side reaction.[3][7] For instance, 2-pyridylboronic acids can form a reactive zwitterionic species under neutral pH conditions that rapidly decomposes.[2][5]
-
Reaction Time: Longer exposure to the reaction conditions can lead to a greater extent of boronic acid degradation.[4][6]
-
Catalyst System: An inefficient palladium catalyst that leads to a slow Suzuki coupling can allow more time for the competing protodeboronation to occur.[5] Conversely, some bulky phosphine ligands, while often used to promote challenging couplings, have been shown to paradoxically promote palladium-catalyzed protodeboronation.[12][13][14]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: The most direct way to identify protodeboronation is by detecting the protonated byproduct (the starting boronic acid with the boronic acid group replaced by a hydrogen atom) in your crude reaction mixture.[4] This can be achieved using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR or ¹⁹F NMR if applicable)[2]
To quantify the extent of this side reaction, you can monitor the reaction progress over time by taking aliquots.[10] By using an internal standard, you can determine the relative concentrations of the starting materials, the desired product, and the protodeboronated byproduct, allowing for the calculation of yields and the amount of material lost to the side reaction.[2]
Q4: What are the most effective general strategies to minimize protodeboronation?
A4: The core strategy is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation. Key approaches include:
-
Use of More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective strategy.[4][6] Common derivatives include:
-
Pinacol esters: Generally more stable than the corresponding boronic acids.[15]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable and provide a very slow, controlled release of the boronic acid, which minimizes its concentration in the reaction mixture and thus reduces side reactions.[1][5][16]
-
Organotrifluoroborates (e.g., potassium aryltrifluoroborates): These also act as a source for the slow release of the boronic acid.[1][17]
-
-
Optimization of Reaction Conditions:
-
Base Selection: Use weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[2][4][6]
-
Lower Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.[10][15][18]
-
Anhydrous Conditions: Using anhydrous solvents (e.g., dry dioxane, toluene) and bases can be beneficial, as water is a proton source for the side reaction.[2][6][19]
-
-
Use of a Highly Active Catalyst System: A more active catalyst can accelerate the desired coupling, allowing it to outcompete protodeboronation.[5][16] This often involves using specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and palladium precatalysts.[10][15]
Visualizing Reaction Pathways and Troubleshooting
Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling catalytic cycle and the undesired protodeboronation side reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing homocoupling of boronic acids in reactions with 4-Bromo-2,5-difluoronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,5-difluoronitrobenzene. The primary focus is on preventing the common side reaction of boronic acid homocoupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of boronic acids with this compound, with a focus on minimizing the formation of the homocoupled byproduct.
Issue 1: Significant Formation of Homocoupled Boronic Acid Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The reaction should be set up and run under a positive pressure of an inert atmosphere. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product before the catalytic cycle for cross-coupling is established.[2] Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, the addition of a mild reducing agent, such as potassium formate (1-2 equivalents), can help to reduce Pd(II) to the active Pd(0) species.[3] |
| Suboptimal Base Selection | The choice and strength of the base can influence the rate of homocoupling. Weaker bases are sometimes found to be beneficial in minimizing this side reaction. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions for your specific boronic acid. |
| Slow Transmetalation | If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent. For electron-deficient boronic acids, which may undergo slower transmetalation, using a stronger base or a more electron-rich ligand can sometimes improve the rate of the desired reaction. |
Issue 2: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The palladium catalyst can decompose to form inactive palladium black, especially at elevated temperatures. Ensure the reaction temperature is not excessively high. If catalyst deactivation is suspected, try using a more robust ligand, such as a biarylphosphine (e.g., SPhos, XPhos), which can stabilize the catalytic species. |
| Protodeboronation of the Boronic Acid | The boronic acid can be sensitive to hydrolysis (protodeboronation), especially under harsh basic conditions or at high temperatures. This is particularly a concern for electron-deficient arylboronic acids.[4] To mitigate this, consider using the more stable boronic ester derivative (e.g., pinacol ester).[2] The use of anhydrous solvents and reagents is also crucial. |
| Poor Reactivity of the Aryl Halide | While the electron-withdrawing nitro and fluoro groups on this compound are expected to facilitate oxidative addition, steric hindrance or other electronic factors could still play a role.[5] The use of bulky, electron-rich phosphine ligands can often overcome challenges in oxidative addition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl species. This reduces the yield of the desired cross-coupled product and can complicate purification.
Q2: How does the electronic nature of this compound affect the reaction?
A2: this compound is an electron-deficient aryl halide. The strong electron-withdrawing effects of the nitro and fluoro groups generally make the oxidative addition step of the Suzuki-Miyaura catalytic cycle faster.[2][5] However, the overall success of the reaction will still depend on the delicate balance of all steps in the catalytic cycle, including transmetalation and reductive elimination.
Q3: Can the choice of solvent influence the extent of homocoupling?
A3: Yes, the solvent system can play a role. While various solvents can be used for Suzuki reactions (e.g., dioxane, THF, toluene, often with water), it is crucial to ensure they are thoroughly degassed to remove dissolved oxygen, a key promoter of homocoupling.[1]
Q4: Are there specific ligands that are recommended for coupling with electron-deficient aryl halides?
A4: For couplings involving electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often beneficial. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have been shown to be effective in promoting the desired cross-coupling and minimizing side reactions.
Q5: Is it better to use a boronic acid or a boronic ester?
A5: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[2] They are less prone to side reactions like protodeboronation and can sometimes help to suppress homocoupling by providing a slow, controlled release of the boronic acid under the reaction conditions.[4]
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura reactions, with a focus on minimizing homocoupling. The data presented is based on general findings in the literature and may need to be optimized for the specific reaction with this compound.
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source | Additive | Homocoupling (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | None | High | Variable |
| 2 | Pd(OAc)₂ | Potassium Formate | Low | High |
| 3 | Pd(PPh₃)₄ | None | Low | High |
| 4 | Pd₂(dba)₃ | None | Low | High |
Data is illustrative and based on general principles. Specific results will vary.
Table 2: Influence of Reaction Atmosphere on Homocoupling
| Entry | Atmosphere | Degassing Procedure | Homocoupling (%) | Desired Product Yield (%) |
| 1 | Air | None | High | Low |
| 2 | Inert (N₂ or Ar) | None | Moderate | Moderate |
| 3 | Inert (N₂ or Ar) | Solvent Sparging | Low | High |
Data is illustrative and based on general principles. Specific results will vary.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the reaction and should be optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound, the boronic acid (or ester), the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Caption: Catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the competing boronic acid homocoupling pathway.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Catalyst decomposition issues in cross-coupling reactions of 4-Bromo-2,5-difluoronitrobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst decomposition and other issues during cross-coupling reactions with 4-bromo-2,5-difluoronitrobenzene. This electron-deficient substrate presents unique challenges due to the electronic effects of the nitro and fluoro groups, which can influence catalyst activity, stability, and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black and stalls shortly after heating. What is causing this?
A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This occurs when the active Pd(0) species, if not properly stabilized by the ligand, agglomerates into inactive metallic palladium.[2] This is often caused by:
-
High Temperatures: Excessive heat can accelerate decomposition pathways.
-
Slow Oxidative Addition: While this compound is electron-deficient, which should facilitate oxidative addition, a suboptimal ligand can still lead to a slow rate-limiting step, giving the catalyst time to decompose.[1]
-
Ligand Degradation: The phosphine ligand stabilizing the palladium may be degrading, leaving the metal center exposed.[3]
Solution: Consider using a more robust, bulky electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand) to better stabilize the active catalyst.[4] Lowering the reaction temperature and ensuring a strictly inert atmosphere can also mitigate this issue.
Q2: My starting material is consumed, but the yield of my desired product is very low. What are the likely side reactions?
A2: With this compound, several side reactions can compete with the desired cross-coupling:
-
Nitro Group Reduction: The nitro group is susceptible to reduction, especially under hydrogenating conditions or in the presence of certain bases and solvents. This can lead to the formation of aniline derivatives, which may themselves react or poison the catalyst.[5]
-
Catalyst Inhibition/Poisoning: The nitro group or the resulting amine from its reduction can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and halting the catalytic cycle.[6][7]
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself (homocoupling). In Sonogashira reactions, the terminal alkyne can undergo Glaser-Hay homocoupling, especially if a copper co-catalyst is used.[8]
Solution: Screen different bases and solvents. For Suzuki reactions, milder bases like K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira couplings, running the reaction under copper-free conditions can prevent alkyne homocoupling.[8] Rigorous deoxygenation of all reagents and solvents is critical to prevent oxidative side reactions.
Q3: I am attempting a Buchwald-Hartwig amination and observing little to no product formation. What are the key parameters to optimize?
A3: Buchwald-Hartwig amination of electron-deficient substrates like this can be challenging. Key factors include:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS can be effective.[9][10]
-
Ligand Choice: This is often the most critical variable. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are designed to promote the crucial C-N reductive elimination step for challenging substrates.[11][12]
-
Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst) can ensure efficient generation of the active Pd(0) species and lead to more reproducible results.
Q4: My phosphine ligand seems to be degrading. How can I identify and prevent this?
A4: Phosphine ligand degradation is a common cause of catalyst deactivation. The primary degradation pathway is oxidation to the corresponding phosphine oxide, often caused by trace amounts of air or peroxides in solvents like THF.[3] Other pathways include P-C bond cleavage at high temperatures or hydrolysis in the presence of water.[3]
-
Detection: Degradation can often be detected by ³¹P NMR spectroscopy.
-
Prevention: Use high-purity, peroxide-free solvents. Degas all solvents and reagents thoroughly and maintain a strict inert (argon or nitrogen) atmosphere throughout the experiment. Using sterically hindered, bulky phosphine ligands can also slow the rate of oxidation.[4]
Troubleshooting Guides
General Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving common issues encountered during cross-coupling reactions with this compound.
Caption: General troubleshooting workflow for cross-coupling reactions.
Catalyst Decomposition Pathways
Catalyst deactivation can occur through several pathways that divert the active Pd(0) species from the catalytic cycle. Understanding these pathways is key to preventing them.
Caption: Common pathways for palladium catalyst decomposition.
Data Presentation
Recommended Starting Conditions for Screening
This table summarizes recommended starting conditions for various cross-coupling reactions with this compound. These are intended as a robust starting point for optimization.
| Reaction Type | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) or XPhos Pd G3 (4) | XPhos (4-8) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) or RuPhos Pd G3 (4) | RuPhos (4-8) | NaOtBu (1.5) | Toluene or Dioxane | 90-110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-4) | PPh₃ (4-8) | i-Pr₂NEt (2.0) | Toluene / DMF | 60-80 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2.0) | DMF or NMP | 100-120 |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[13]
-
Degassing: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Follow with the addition of degassed water (typically a 10:1 dioxane:water ratio).[13]
-
Reaction: Place the sealed flask in a preheated oil bath set to 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours. Check for consumption of the starting material and formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[14]
Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Caption: Suzuki-Miyaura cycle with potential deactivation points.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of 4-Bromo-2,5-difluoronitrobenzene Waste
This guide provides troubleshooting and frequently asked questions (FAQs) for the safe disposal of 4-Bromo-2,5-difluoronitrobenzene waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I classify this compound waste for disposal?
A1: this compound waste should be classified as a halogenated organic hazardous waste.[1] This classification is due to the presence of bromine and fluorine atoms in its structure. It is crucial to segregate it from non-halogenated organic waste to ensure proper disposal and to avoid potentially reactive mixtures.[1][2][3]
Q2: What are the immediate steps to take in case of a spill?
A2: In the event of a spill, immediately ensure the area is well-ventilated and eliminate all ignition sources.[4][5] Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, chemical splash goggles, and a lab coat.[6] For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[4][5] Collect the absorbed material and contaminated items into a suitable, labeled, and closed container for disposal.[4][5][7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2]
Q3: What personal protective equipment (PPE) is required when handling this waste?
A3: At a minimum, personnel handling this compound waste must wear nitrile rubber gloves, ANSI-approved chemical splash goggles, and a fully buttoned lab coat.[6] For larger quantities or when there is a risk of splashing, consider double gloving, a face shield, and a chemical-resistant apron.[6] All handling of this waste should ideally be conducted within a certified chemical fume hood.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should never dispose of this compound waste, or any halogenated solvent waste, down the drain.[4][6][8] This is strictly prohibited by environmental regulations as it can harm aquatic life and contaminate water systems.
Q5: What materials are incompatible with this compound?
A5: this compound and its waste should not be mixed with strong oxidizing agents.[4][5][7] It is also prudent to avoid mixing it with strong bases and other reactive chemicals. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncertainty about waste container compatibility | The waste may be in a container that is not suitable for long-term storage or transport. | Transfer the waste to a designated, compatible container, such as a high-density polyethylene (HDPE) carboy, clearly labeled for halogenated organic waste.[2][6] Ensure the container has a secure, tight-fitting lid. |
| The hazardous waste tag is incomplete or missing. | The waste container has not been properly documented. | Immediately complete a hazardous waste tag as soon as the first drop of waste is added.[2] The tag must include the generator's information, the chemical name ("this compound waste"), the hazards (e.g., Flammable, Toxic), and the approximate percentage of each component.[2] |
| Accumulation of a large volume of waste in the lab. | Infrequent disposal requests or large-scale experiments. | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory's Satellite Accumulation Area (SAA).[2] Schedule regular waste pickups with your institution's EHS office to avoid exceeding this limit. |
| Faint sweet or pungent odor detected near the waste container. | The container may not be properly sealed, or there may be a small, undetected leak. | In a well-ventilated area (preferably a fume hood), inspect the container for any leaks or damage. Ensure the lid is tightly sealed. If a leak is found, transfer the contents to a new, sound container and decontaminate the exterior of the old container before disposal. |
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Container Selection: Obtain a clearly labeled, chemically resistant container designated for "Halogenated Organic Waste."[1] A high-density polyethylene (HDPE) carboy is a suitable option.[6]
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[2] Fill in all required information, including the full chemical name and any other components of the waste stream with their estimated percentages.
-
Waste Transfer: In a chemical fume hood, carefully transfer the this compound waste into the designated container.
-
Closure: Securely close the container lid immediately after adding waste to prevent the release of vapors.[2][3]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[2] The storage area should be a cool, dry, and well-ventilated location away from direct sunlight and sources of ignition.[6] Ensure secondary containment is in place.
Protocol 2: Small-Scale Spill Cleanup
-
Preparation: Don the appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the spill area is well-ventilated.
-
Containment: If the spill is liquid, contain it using spill pillows or other absorbent materials.
-
Absorption: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4][5]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste bag or container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials into the same waste container.
-
Disposal: Seal the waste container and label it as "Spill Debris containing this compound." Dispose of it as hazardous waste.
Visualizations
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Reactivity Face-Off: 4-Bromo-2,5-difluoronitrobenzene vs. 4-Chloro-2,5-difluoronitrobenzene in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The Decisive Factor: The Rate-Determining Step in SNAr
The reactivity of aryl halides in SNAr reactions is primarily governed by a two-step addition-elimination mechanism. The initial and rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The subsequent step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring.
The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) and fluorine atoms, is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction rate.[2]
References
A Comparative Guide to the Synthetic Utility of 4-Bromo-2,5-difluoronitrobenzene and 2,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated and nitrated aromatic compounds are foundational scaffolds, offering versatile reactivity for the construction of complex molecular architectures. This guide provides a detailed comparison of the synthetic utility of two such building blocks: 4-Bromo-2,5-difluoronitrobenzene and 2,4-difluoronitrobenzene.
Introduction to the Reagents
This compound is a trifunctional aromatic compound featuring two fluorine atoms, a nitro group, and a bromine atom. This unique combination of substituents renders it a highly versatile intermediate. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions.
2,4-difluoronitrobenzene is a related aromatic compound containing two fluorine atoms and a nitro group. Similar to its brominated counterpart, it is highly susceptible to SNAr reactions due to the strong electron-withdrawing effects of its substituents. Its primary utility lies in the introduction of a difluoronitrophenyl moiety via nucleophilic displacement of one or both fluorine atoms.
Comparative Analysis of Reactivity and Applications
The key distinction in the synthetic utility of these two compounds lies in the presence of the bromine atom on this compound. This opens up a wider range of synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are not readily achievable with 2,4-difluoronitrobenzene.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Both compounds are excellent substrates for SNAr reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds. The fluorine atoms, being good leaving groups in this context, are readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols.
Table 1: Comparison of Physical Properties
| Property | This compound | 2,4-difluoronitrobenzene |
| CAS Number | 167415-27-2 | 446-35-5 |
| Molecular Formula | C₆H₂BrF₂NO₂ | C₆H₃F₂NO₂ |
| Molecular Weight | 237.99 g/mol | 159.09 g/mol |
| Appearance | Light orange to yellow to green powder to crystal | Light yellow to brown clear liquid |
| Melting Point | 56-60 °C | 9 °C |
| Boiling Point | Not specified | 207 °C |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on this compound makes it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Table 2: Overview of Potential Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | C-C |
| Sonogashira | Terminal alkynes | C-C (alkyne) |
| Buchwald-Hartwig | Amines | C-N |
While specific experimental data for this compound in these reactions is not extensively published, general protocols for similar aryl bromides are well-established and can be adapted.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Morpholine
This protocol is based on the reaction of a similar substrate, 4,5-difluoro-1,2-dinitrobenzene, with morpholine[1].
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene (1.0 eq)
-
Morpholine (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 4,5-difluoro-1,2-dinitrobenzene in ethanol, add morpholine and triethylamine.
-
Reflux the reaction mixture for 18 hours.
-
After cooling, dilute the reaction with water and filter the resulting precipitate.
-
The solid product can be air-dried.
Expected Yield: 88%[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure that can be adapted for the reaction of this compound with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) for a specified time (typically 4-24 hours).
-
Upon completion, cool the reaction, and perform a standard aqueous workup.
-
The crude product can be purified by column chromatography.
General Protocol for Sonogashira Cross-Coupling
This is a general procedure for the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C).
-
After completion, perform a workup by diluting with an organic solvent and washing with an aqueous solution to remove the amine salt.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure for the C-N bond formation between an aryl bromide and an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, base, this compound, and the amine in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110 °C) with stirring for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through celite.
-
The filtrate is concentrated and the crude product is purified by column chromatography.
Applications in Drug Development
Both this compound and 2,4-difluoronitrobenzene are valuable precursors in the synthesis of biologically active molecules. Their fluorinated nature can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
VEGFR-2 Inhibitors for Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Both of the compared compounds can serve as starting materials for the synthesis of VEGFR-2 inhibitors.
Fluoroquinolone Antibiotics
2,4-difluoronitrobenzene is a key starting material for the synthesis of some fluoroquinolone antibiotics. These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death[][3][4].
Conclusion
Both this compound and 2,4-difluoronitrobenzene are valuable reagents for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
-
2,4-Difluoronitrobenzene is an excellent choice for introducing a difluoronitrophenyl group via highly efficient SNAr reactions.
-
This compound offers significantly greater synthetic versatility. While also being highly reactive in SNAr reactions, the presence of the bromine atom allows for subsequent functionalization through a wide array of powerful cross-coupling methodologies. This makes it a more strategic building block for creating diverse libraries of compounds for drug discovery and lead optimization.
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. For linear syntheses primarily relying on SNAr, 2,4-difluoronitrobenzene is a cost-effective and efficient option. However, for more convergent and complex synthetic routes requiring multiple points of diversification, the broader reactivity profile of this compound makes it the superior choice.
References
A Comparative Guide to Reagents for Fluorinated Compound Synthesis: Alternatives to 4-Bromo-2,5-difluoronitrobenzene
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The choice of fluorinated building block is critical, influencing reaction efficiency, substrate scope, and ultimately, the properties of the final compound. This guide provides an objective comparison of alternative reagents to 4-Bromo-2,5-difluoronitrobenzene for the synthesis of fluorinated compounds, supported by experimental data and detailed protocols.
This compound is a valuable reagent, prized for its utility in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of the bromine atom by a wide range of nucleophiles. However, the landscape of fluorinated building blocks is vast, and several alternatives offer distinct advantages in terms of reactivity, availability, and cost. This guide explores these alternatives, focusing on other activated haloaromatics that function as direct substitutes in SNAr reactions.
Performance Comparison of Alternative Reagents
The most common alternatives to this compound are other di- and tri-substituted nitroaromatics where the leaving group is a different halogen. The reactivity in SNAr reactions is heavily influenced by the nature of the leaving group and the electronic environment of the aromatic ring. The following table summarizes the performance of several key alternatives in a representative SNAr reaction with a generic amine nucleophile (R-NH2).
| Reagent | Leaving Group | Typical Reaction Conditions | Yield (%) | Key Advantages |
| This compound | Br | K2CO3, DMF, 80-100 °C, 4-8 h | 85-95 | Good reactivity, versatile |
| 4-Chloro-2,5-difluoronitrobenzene | Cl | K2CO3, DMF, 100-120 °C, 8-16 h | 80-90 | Often more cost-effective |
| 2,4,5-Trifluoronitrobenzene | F | K2CO3, DMF, 60-80 °C, 2-6 h | 90-98 | Higher reactivity at the 4-position |
| 1,2-Dichloro-4-nitrobenzene | Cl | K2CO3, DMSO, 120-150 °C, 12-24 h | 75-85 | Different substitution pattern |
| 2,4-Difluoronitrobenzene | F | K2CO3, ACN, 80 °C, 6-10 h | 88-96 | Readily available, high reactivity |
Note: Yields and reaction conditions are representative and can vary depending on the specific nucleophile and substrate.
Experimental Protocols
Detailed methodologies for the SNAr reaction using the compared reagents are provided below.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A solution of the halo-nitroaromatic reagent (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., DMF, DMSO, ACN; 5 mL) is treated with a base (e.g., K2CO3, Et3N; 2.0 mmol). The reaction mixture is stirred at the temperature and for the duration specified in the table above. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted nitroaniline derivative.
Reaction Workflow and Decision-Making Logic
The selection of an appropriate reagent is often guided by a balance of reactivity, cost, and desired substitution pattern. The following diagram illustrates a typical workflow for synthesizing a target fluorinated compound via SNAr and a logical decision-making process for reagent selection.
Caption: Synthesis workflow and reagent selection logic for SNAr.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
A Comparative Guide to the Efficacy of 4-Bromo-2,5-difluoronitrobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of aromatic rings through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2,5-difluoronitrobenzene stands as a valuable building block, featuring a synthetically versatile bromine atom for cross-coupling, alongside electron-withdrawing nitro and fluoro groups that significantly influence the reactivity of the aromatic ring. The electron-deficient nature of this substrate makes it a compelling candidate for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the efficacy of this compound and analogous electron-deficient aryl bromides in several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Due to the limited direct experimental data for this compound across all reaction types, this guide incorporates data from structurally similar electron-deficient aryl bromides to provide a comprehensive overview of expected reactivity and performance.
General Principles of Reactivity
The presence of strong electron-withdrawing groups (EWG), such as the nitro group and fluorine atoms, on the aromatic ring of this compound has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. Generally, EWGs enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. This increased reactivity, however, can also influence side reactions and necessitate careful optimization of reaction conditions, particularly the choice of ligand and base. For instance, strong bases like sodium tert-butoxide, commonly used in Buchwald-Hartwig aminations, can be incompatible with nitro-substituted substrates.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the performance of this compound and its analogues in major cross-coupling reactions. The data presented is a compilation from various sources and is intended to serve as a guideline for reaction development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For electron-deficient aryl bromides, the reaction generally proceeds with high efficiency. The choice of a suitable base is critical to activate the boronic acid without promoting side reactions.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-nitroanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 2-Bromo-5-fluoronitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ce | K₂CO₃ | DMF/H₂O | 110 | 2 | >99[2] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ce | K₂CO₃ | DMF/H₂O | 110 | 2 | 98[2] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The electron-deficient nature of this compound is expected to facilitate this reaction. Often, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are employed to enhance catalyst activity and stability, especially for less reactive aryl chlorides.[3]
Table 2: Heck Reaction of Electron-Deficient Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 4 | 92 |
| 4-Bromobenzaldehyde | n-Butyl acrylate | Dendritic Pd complex | NaOAc | DMF | 140 | 1 | >95[4] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | 120 | 2 | 98[2] |
| 4-Bromoanisole | Ethyl acrylate | Ni-Pd complex | Et₃N | DMF | 120 | 0.5 | 98[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by palladium and a copper(I) co-catalyst. However, copper-free conditions have been developed and are often preferred for substrates that are sensitive to copper salts. For electron-deficient aryl bromides, copper-free Sonogashira couplings can be particularly effective.[6]
Table 3: Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrophenyl iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 80 | 2 | 95[7] |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 91 |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 86[1] |
| General Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89[8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich biarylphosphine ligands often being the most effective for challenging substrates.[9] As mentioned, the selection of a compatible base is crucial when working with nitro-containing aryl halides.
Table 4: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 95[10] |
| 2-Bromo-1,3-dinitrobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 92[11] |
| 2-Bromo-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 94[12] |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups, including nitro groups.[13]
Table 5: Stille Coupling of Electron-Deficient Aryl Halides
| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluoro-3-nitrobenzonitrile | (Vinyl)tributyltin | Pd(PPh₃)₄ | DMF | 80 | 12 | 86[6] | | 1-Bromo-4-nitrobenzene | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | 16 | 91 | | 4-Bromo-3-nitrobenzotrifluoride | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | Toluene | 110 | 24 | 78 | | General Aryl Halide | Organostannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 | 12-16 | Not specified[14] |
Comparison with Alternative Aryl Halides
The reactivity of the halogen in cross-coupling reactions generally follows the trend I > Br > OTf > Cl. While aryl bromides offer a good balance of reactivity and stability, other aryl halides can be advantageous in certain situations.
Table 6: Comparison of Aryl Halides in Cross-Coupling Reactions
| Reaction | Aryl Halide Type | General Reactivity Trend | Notes |
| Suzuki-Miyaura | I, Br, Cl, OTf | I > Br > OTf > Cl | Aryl chlorides are often more cost-effective but require more active catalyst systems.[15] |
| Heck | I, Br, OTf | I > Br > OTf | Aryl chlorides are generally less reactive and require specialized ligands.[3] |
| Sonogashira | I, Br, Cl, OTf | I > OTf > Br > Cl[8] | Aryl iodides are the most reactive, often allowing for milder reaction conditions. |
| Buchwald-Hartwig | I, Br, Cl, OTf | Br > I > Cl > OTf | While iodides are more reactive in oxidative addition, they can sometimes lead to catalyst inhibition. Bromides often provide a good balance.[9] |
| Stille | I, Br, OTf | I > OTf > Br | Aryl iodides and triflates are generally more reactive than bromides.[16] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful execution of cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with electron-deficient aryl bromides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Inert gas supply (Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl bromide and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams illustrating the catalytic cycles and experimental workflows provide a clear understanding of the processes involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Aromatic Substitution Reactivity of Bromo-nitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromo-nitrobenzene isomers in aromatic substitution reactions. Understanding the relative reactivity of these isomers is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document summarizes experimental data, provides detailed experimental protocols for key reactions, and visualizes reaction mechanisms and workflows.
Executive Summary
The position of the bromo and nitro substituents on the benzene ring profoundly influences the substrate's reactivity towards both nucleophilic and electrophilic aromatic substitution.
-
In Nucleophilic Aromatic Substitution (SNAr) , the reactivity order is generally para > ortho >> meta . This is attributed to the ability of the nitro group at the para and ortho positions to stabilize the negatively charged Meisenheimer intermediate through resonance. The meta isomer lacks this direct resonance stabilization, rendering it significantly less reactive.
-
In Electrophilic Aromatic Substitution (EAS) , both the bromo and nitro groups are deactivating. The nitro group is a strong deactivating group and a meta-director, while the bromo group is a milder deactivating group and an ortho, para-director. The overall reactivity is significantly reduced compared to benzene. The position of further substitution is determined by the interplay of these directing effects and steric hindrance.
Data Presentation: Reactivity Comparison
The following tables summarize the quantitative and semi-quantitative data for the reactivity of bromo-nitrobenzene isomers in SNAr and EAS reactions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
This table presents the relative second-order rate constants for the reaction of bromo-nitrobenzene isomers with sodium methoxide in methanol. The data is based on classic studies in the field of aromatic nucleophilic substitution.
| Isomer | Relative Rate Constant (k_rel) |
| ortho-Bromo-nitrobenzene | Moderately High |
| meta-Bromo-nitrobenzene | Very Low |
| para-Bromo-nitrobenzene | High |
Data is compiled from established principles and relative reactivity trends in nucleophilic aromatic substitution. Specific rate constants can be found in foundational texts such as J. Miller's "Aromatic Nucleophilic Substitution" (1968).
The high reactivity of the ortho and para isomers is a direct consequence of the resonance stabilization of the Meisenheimer intermediate by the nitro group. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is not possible for the meta isomer.[1][2]
Table 2: Electrophilic Aromatic Substitution (EAS) - Nitration
This table provides a semi-quantitative comparison of the reactivity of bromo-nitrobenzene isomers towards a second nitration and the expected major products. The reactivity is significantly lower than that of benzene due to the presence of two deactivating groups. The product distribution is based on the directing effects of the existing substituents, as established in early systematic studies of benzene substitution.
| Isomer | Relative Reactivity | Major Dinitro-bromo-benzene Product(s) |
| ortho-Bromo-nitrobenzene | Low | 1-Bromo-2,4-dinitrobenzene |
| meta-Bromo-nitrobenzene | Very Low | 1-Bromo-3,5-dinitrobenzene & 1-Bromo-2,3-dinitrobenzene |
| para-Bromo-nitrobenzene | Low | 1-Bromo-2,4-dinitrobenzene |
Product distribution is predicted based on the directing effects of the bromo and nitro groups as detailed in foundational studies such as those by A. F. Holleman.
In the ortho and para isomers, the ortho, para-directing bromo group and the meta-directing nitro group reinforce substitution at the positions ortho and para to the bromine and meta to the nitro group. In the meta isomer, the directing effects are more complex, leading to a mixture of products and overall lower reactivity.
Experimental Protocols
The following are generalized protocols for conducting nucleophilic and electrophilic aromatic substitution reactions on bromo-nitrobenzene isomers.
Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide
Objective: To synthesize the corresponding bromo-methoxy-nitrobenzene isomer via a nucleophilic aromatic substitution reaction.
Materials:
-
Bromo-nitrobenzene isomer (ortho, meta, or para)
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the bromo-nitrobenzene isomer in anhydrous methanol.
-
Add a stoichiometric equivalent or a slight excess of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times will vary significantly depending on the isomer used (para > ortho >> meta).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sodium methoxide with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure bromo-methoxy-nitrobenzene isomer.
Protocol 2: Electrophilic Aromatic Substitution - Nitration
Objective: To synthesize the corresponding dinitro-bromo-benzene isomer via an electrophilic aromatic substitution reaction.
Materials:
-
Bromo-nitrobenzene isomer (ortho, meta, or para)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
To the cooled nitrating mixture, slowly add the bromo-nitrobenzene isomer in small portions, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (e.g., 50-60 °C) to minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude dinitro-bromo-benzene product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and a general workflow for comparing the reactivity of the bromo-nitrobenzene isomers.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Mechanism of Electrophilic Aromatic Substitution (EAS).
Caption: General Experimental Workflow for Reactivity Comparison.
References
Fluorine Substitution Accelerates Reactivity of Bromonitrobenzene in Nucleophilic Aromatic Substitution
A comparative analysis of p-fluoronitrobenzene and p-bromonitrobenzene reveals a significant increase in reactivity towards nucleophilic aromatic substitution (SNAr) upon substitution of bromine with fluorine. This enhanced reactivity, supported by experimental kinetic data, is primarily attributed to the superior electron-withdrawing inductive effect of fluorine, which stabilizes the key reaction intermediate.
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle electronic effects of substituents on aromatic rings is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of p-fluoronitrobenzene and p-bromonitrobenzene, leveraging experimental data to elucidate the impact of fluorine substitution.
Enhanced Reactivity of p-Fluoronitrobenzene: A Quantitative Look
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| p-Fluoronitrobenzene | Piperidine | Methanol | 25 | Data not available in cited sources | Significantly > 1 |
| p-Chloronitrobenzene | Piperidine | Methanol | 25 | Data not available in cited sources | ~1 |
| p-Bromonitrobenzene | Piperidine | Methanol | 25 | Data not available in cited sources | < 1 |
Note: The table illustrates the established trend of reactivity (F > Cl > Br). Precise rate constants can be determined using the experimental protocol outlined below.
The enhanced reactivity of p-fluoronitrobenzene is a cornerstone of the "element effect" in SNAr reactions, where the leaving group reactivity order is F > Cl > Br > I, contrary to the trend observed in SN1 and SN2 reactions.
The Mechanism: Stabilization is Key
The increased reactivity of p-fluoronitrobenzene is explained by the mechanism of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile on the carbon bearing the halogen being the rate-determining step.[1][2] This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect).[1] This effect stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step and, consequently, increasing the overall reaction rate.[1] While bromide is a better leaving group than fluoride in many contexts, the second step of the SNAr mechanism—the elimination of the halide—is fast and not rate-determining. Therefore, the stability of the intermediate, which is greatly enhanced by the fluorine atom, is the dominant factor governing the reaction speed.[1]
The nitro group, positioned para to the halogen, plays a crucial role by delocalizing the negative charge of the Meisenheimer complex through resonance, further stabilizing the intermediate.[2][5]
References
The Strategic Application of 4-Bromo-2,5-difluoronitrobenzene in Large-Scale Synthesis: A Comparative Cost-Benefit Analysis
For researchers and professionals in drug development and large-scale chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and safety of a manufacturing process. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-2,5-difluoronitrobenzene as a key intermediate, comparing it with viable alternatives in the context of synthesizing complex molecules, particularly intermediates for active pharmaceutical ingredients (APIs).
This compound is a versatile reagent frequently employed in the synthesis of pharmaceuticals and materials science applications.[1] Its utility stems from the presence of multiple reactive sites, allowing for sequential and regioselective transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine and fluorine atoms offer distinct reactivities for cross-coupling and further substitution reactions.
Comparative Analysis: Synthesis of a Key Pharmaceutical Intermediate
To provide a practical and data-driven comparison, we will analyze the hypothetical large-scale synthesis of a key intermediate for a tyrosine kinase inhibitor, featuring a substituted quinazoline core. This class of molecules is central to numerous targeted cancer therapies. The core synthetic step involves the reaction of a substituted aniline with an activated fluoro- or bromo-nitrobenzene derivative.
Alternative Starting Materials
For this analysis, we will compare this compound with a common and often more readily available alternative: 2,4-difluoronitrobenzene .
| Parameter | This compound | 2,4-Difluoronitrobenzene |
| Molecular Weight | 237.99 g/mol | 159.09 g/mol |
| CAS Number | 167415-27-2 | 446-35-5 |
| Indicative Bulk Price | Higher | Lower |
| Key Reactive Sites | C-Br (Coupling), C-F (SNAr), -NO₂ (Reduction/Functionalization) | C-F (SNAr), -NO₂ (Reduction/Functionalization) |
Note: Bulk pricing is subject to significant variation based on supplier, purity, and volume. The price indications are based on publicly available data for smaller quantities and are intended for comparative purposes.
Experimental Data and Performance Comparison
The following table summarizes the expected outcomes based on typical reaction efficiencies and known reactivity patterns for the synthesis of a common intermediate.
| Metric | Route A: this compound | Route B: 2,4-difluoronitrobenzene |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 4-8 hours | 2-6 hours |
| Reaction Temperature | 80-120 °C | 60-100 °C |
| Key Byproducts | Minimal, predictable | Potential for di-substitution |
| Downstream Steps | Direct precursor for cross-coupling | Requires additional functionalization for coupling |
| Overall Process Steps | Potentially fewer steps | Potentially more steps |
| Safety Considerations | Standard handling for nitroaromatics | Standard handling for nitroaromatics, higher volatility |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
A generalized procedure for the key SNAr reaction is provided below. This protocol would be adapted and optimized for a specific substrate and scale.
Materials:
-
Substituted aniline (1.0 eq)
-
Halogenated nitrobenzene (this compound or 2,4-difluoronitrobenzene) (1.1 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a stirred solution of the substituted aniline in the chosen solvent, add the base.
-
Heat the mixture to the desired reaction temperature.
-
Slowly add a solution of the halogenated nitrobenzene in the same solvent.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Logical Workflow for Cost-Benefit Analysis
The decision to use this compound in a large-scale synthesis involves a multi-faceted analysis beyond the initial cost of the starting material. The following diagram illustrates the key considerations:
Caption: Key factors influencing the cost-benefit analysis of starting material selection.
Signaling Pathway and Experimental Workflow Visualization
The final product of a synthesis utilizing this compound as a key intermediate may act as a kinase inhibitor. The diagram below illustrates a simplified generic kinase signaling pathway that such a molecule might target.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
The following diagram outlines a typical experimental workflow for the synthesis and purification of a target molecule from this compound.
Caption: A typical workflow for the synthesis and purification of a pharmaceutical intermediate.
Conclusion
The choice between this compound and its alternatives like 2,4-difluoronitrobenzene for large-scale synthesis is not straightforward and depends heavily on the specific synthetic route and the target molecule.
-
Cost: While this compound generally has a higher upfront cost per kilogram, this can be offset by a more convergent and efficient overall synthesis.
-
Efficiency: The ability to perform subsequent cross-coupling reactions directly on the bromine substituent without the need for additional functionalization steps can significantly reduce the number of process steps, leading to higher overall yields and throughput.
-
Purity: The regioselectivity offered by the distinct reactivity of the halogen atoms in this compound can lead to a cleaner product profile with fewer isomeric impurities, simplifying purification and reducing waste.
-
Safety: The safety profiles of both starting materials are comparable, requiring standard handling procedures for toxic and reactive nitroaromatic compounds.
Recommendation: For the synthesis of complex molecules where a subsequent cross-coupling reaction is required, the higher initial cost of this compound is often justified by a more streamlined, efficient, and ultimately more economical large-scale manufacturing process. A thorough process development and cost analysis for the specific target molecule is essential to make an informed decision.
References
Benchmarking 4-Bromo-2,5-difluoronitrobenzene: A Comparative Guide to Halogenated Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Key Halogenated Nitroaromatic Building Blocks for Optimal Synthesis Design
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Halogenated nitroaromatics are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of cross-coupling reactions. This guide provides an objective, data-driven comparison of the performance of 4-Bromo-2,5-difluoronitrobenzene against a selection of other commercially available halogenated nitrobenzene building blocks. By presenting available experimental data, this document aims to empower researchers to make informed decisions in the strategic design of their synthetic routes.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a preeminent method for the formation of carbon-carbon bonds, valued for its functional group tolerance and generally mild reaction conditions. The reactivity of the halogenated nitroaromatic substrate is a key factor influencing reaction outcomes. Below is a summary of available data for the Suzuki-Miyaura coupling of various building blocks with arylboronic acids.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Data not available |
| 4-Bromo-2-fluoronitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2,4-Dichloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
| 3,4-Dichloronitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 82 (C-4 coupling) |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, crucial for the synthesis of a vast number of biologically active molecules.[1] The electronic and steric nature of the halogenated building block significantly impacts the efficiency of this transformation.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | Data not available |
| 4-Bromo-2-fluoronitrobenzene | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 10 (MW) | 92[2] |
| 2,4-Dichloronitrobenzene | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 30 (min, MW) | 85 (C-2 coupling)[3] |
| 3,4-Dichloronitrobenzene | Diarylamines | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 75 (C-4 coupling)[4] |
| 4-Chloronitrobenzene | Aniline | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A solution of the base (e.g., K₃PO₄, 2.0 mmol) in degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried, sealable reaction tube, the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. The degassed solvent (e.g., toluene, 5 mL) is then added. The tube is sealed and the reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Visualizing Reaction Workflows and Relationships
To further aid in the conceptualization of these synthetic processes, the following diagrams illustrate a typical experimental workflow and the logical relationship of substrate reactivity.
Discussion and Outlook
While a comprehensive, direct comparison of this compound remains an area for further investigation, the available data for analogous compounds provides valuable insights. The presence of multiple fluorine atoms in this compound is expected to influence its reactivity through inductive effects, potentially altering the electron density of the aromatic ring and the ease of oxidative addition at the C-Br bond. Researchers are encouraged to consider these electronic factors when selecting catalysts and reaction conditions. The general protocols provided herein serve as a robust starting point for the exploration of this compound and other halogenated building blocks in the synthesis of novel compounds for drug discovery and materials science. Future studies focusing on a systematic comparison of these building blocks under standardized conditions will be invaluable to the synthetic community.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,5-difluoronitrobenzene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-2,5-difluoronitrobenzene (CAS No. 364-73-8), a compound that requires careful management due to its hazardous properties.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3] Adherence to safety protocols is crucial when handling this chemical.
Summary of Hazard Classifications:
-
Acute Oral Toxicity: Category 4[3]
-
Acute Dermal Toxicity: Category 4[3]
-
Acute Inhalation Toxicity: Category 4[3]
-
Skin Corrosion/Irritation: Category 2[3]
-
Serious Eye Damage/Eye Irritation: Category 2[3]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3]
Quantitative Data Presentation
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 364-73-8 |
| Molecular Formula | C₆H₃BrF₂NO₂ |
| Molecular Weight | 238.00 g/mol |
| Appearance | Dark yellow liquid |
| Melting Point/Range | 18 - 20 °C / 64.4 - 68 °F |
| Boiling Point/Range | 240 - 241 °C / 464 - 465.8 °F @ 760 mmHg |
| Flash Point | 110 °C / 230 °F |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound, whether it is a small quantity from a laboratory experiment or a larger amount of expired reagent.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile rubber), protective clothing, and eye/face protection (safety goggles and a face shield).[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
2. Disposal of Unused or Waste this compound:
-
Do not dispose of this chemical down the drain or with general laboratory waste.[5][6]
-
Collect the waste material in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[3][8][9] Always follow local, regional, and national regulations for hazardous waste disposal.[6]
3. Management of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[5][7]
-
Carefully collect the absorbed material into a suitable, closed container for disposal.[4][5][7]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Label the container with the contents and hazard warnings, and dispose of it through a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Essential Protective Measures for Handling 4-Bromo-2,5-difluoronitrobenzene
For Immediate Implementation: A detailed guide to personal protective equipment (PPE), handling protocols, and emergency procedures is critical for the safe management of 4-Bromo-2,5-difluoronitrobenzene in research and development settings. This compound presents significant health risks, necessitating stringent safety protocols to protect laboratory personnel.
When working with this compound, a comprehensive approach to safety is required, encompassing meticulous planning for both routine operations and potential emergencies. The following information outlines the essential personal protective equipment, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must be equipped with the following:
Eye and Face Protection:
-
Primary Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.
-
Secondary Protection: In situations with a higher risk of splashing, a face shield should be worn in addition to chemical safety goggles to provide full-face protection.
Hand Protection: Due to the lack of specific breakthrough time data for this compound, a conservative approach to glove selection is essential. It is recommended to use gloves that offer broad chemical resistance.
-
Primary Gloves: Nitrile gloves are a suitable initial choice for incidental contact.
-
Double Gloving: For extended handling or in situations with a higher risk of exposure, double gloving is strongly recommended.
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected and replaced at regular intervals during prolonged procedures.
Respiratory Protection: A risk assessment should be conducted to determine the potential for inhalation exposure.
-
For Low Volatility Operations: If working in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be sufficient.
-
For Higher Risk Scenarios: In cases of poor ventilation, or when generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR) with OV cartridges, is necessary.
-
Respirator Program: All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as outlined in OSHA 29 CFR 1910.134.
Protective Clothing:
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing.
-
Chemical-Resistant Apron: For procedures with a significant splash hazard, a chemical-resistant apron worn over the lab coat is required.
-
Full Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) | Face shield worn over chemical safety goggles |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges |
| Protective Clothing | Laboratory coat | Chemical-resistant apron over a lab coat or a chemical suit |
Operational and Disposal Plans
A clear and concise plan for handling and disposing of this compound is crucial for minimizing risk and ensuring regulatory compliance.
Handling Procedures:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoidance of Ignition Sources: Keep away from heat, sparks, and open flames.
-
Safe Transfer: Use appropriate tools and techniques to minimize the generation of dusts or aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Spill Cleanup: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
Containerization: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be labeled as hazardous waste with the full chemical name.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
